Pratensein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIOBTBNRZPWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177388 | |
| Record name | Pratensein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pratensein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2284-31-3 | |
| Record name | Pratensein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2284-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pratensein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pratensein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRATENSEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2CF8CJ6AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pratensein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 - 273 °C | |
| Record name | Pratensein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pratensein: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratensein, an O-methylated isoflavone, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Primarily found in red clover (Trifolium pratense), from which it derives its name, this compound has demonstrated a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.
Core Biological Activities of this compound
This compound exerts its biological effects through the modulation of various cellular processes and signaling pathways. The primary activities investigated to date are its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.
Anticancer Activity
This compound has shown promising cytotoxic effects against several cancer cell lines, particularly in breast cancer. Studies have indicated that this compound can inhibit cancer cell proliferation and induce apoptosis, or programmed cell death.
Quantitative Data: Anticancer Activity
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Citation |
| MCF-7 (human breast adenocarcinoma) | Cytotoxicity Assay | CC50 | 138.5 µg/mL | Inhibition of cell viability | [1] |
| MDA-MB-231 (human breast adenocarcinoma) | Cytotoxicity Assay | CC50 | 125 µg/mL | Inhibition of cell viability | [1] |
| MCF-7 (human breast adenocarcinoma) | Cytotoxicity Assay | CC50 | 8.5 µg/mL (this compound 7-O-glycoside) | Inhibition of cell viability | [1] |
| MDA-MB-231 (human breast adenocarcinoma) | Cytotoxicity Assay | CC50 | 23 µg/mL (this compound 7-O-glycoside) | Inhibition of cell viability | [1] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or this compound glycoside). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 (or IC50) value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[2][3][4]
Signaling Pathway: Apoptosis Induction by this compound
This compound has been shown to induce apoptosis in breast cancer cells by modulating the expression of key regulatory proteins. It upregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, culminating in apoptotic cell death.[1]
Apoptosis induction pathway by this compound.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
The inhibition of protein denaturation is a common in vitro method to assess anti-inflammatory activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin (or bovine serum albumin), phosphate-buffered saline (PBS, pH 6.4), and various concentrations of this compound.
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 A known anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.[5][6]
Signaling Pathway: Inhibition of NF-κB by this compound
In inflammatory conditions, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is activated, leading to the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory cytokines and enzymes.[7]
Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity
This compound, as a phenolic compound, possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Data: Antioxidant Activity
| Assay | Extract | EC50/IC50 (µg/mL) | Citation |
| DPPH radical scavenging | T. pratense water extract | 17.47 | [7] |
| DPPH radical scavenging | T. pratense ethyl acetate extract | 17.81 | [7] |
| ABTS radical scavenging | T. pratense essential oil | 27.61 | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.
-
DPPH Solution Preparation: A stock solution of DPPH in methanol is prepared.
-
Reaction: Various concentrations of this compound (dissolved in a suitable solvent) are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated as: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[8][9]
Neuroprotective Effects
This compound has shown potential as a neuroprotective agent, with studies indicating its ability to protect neuronal cells from damage and apoptosis.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: A neuronal cell line, such as SH-SY5Y or PC12, is cultured under standard conditions.
-
Induction of Neurotoxicity: Neurotoxicity is induced using an agent like 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or by inducing oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemic conditions.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before or during the induction of neurotoxicity.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Apoptosis Assessment: Apoptosis can be evaluated by techniques such as flow cytometry using Annexin V/Propidium Iodide staining or by measuring the activity of caspases.
-
Analysis: The protective effect of this compound is determined by comparing the viability and apoptosis rates of this compound-treated cells with those of the untreated, neurotoxin-exposed control group.[10][11]
Signaling Pathway: PI3K/Akt Modulation by this compound
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In the context of hepatotoxicity, this compound has been shown to upregulate the expression of PI3K and Akt, which in turn can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting cell survival.[7]
Modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Directions
This compound has demonstrated a compelling range of biological activities in preclinical studies, positioning it as a promising candidate for further investigation in drug development. Its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects are supported by evidence of its ability to modulate key signaling pathways, including those involved in apoptosis and inflammation.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound. Firstly, more extensive studies are needed to determine its efficacy and safety in in vivo models for various diseases. Secondly, a more detailed understanding of its pharmacokinetic and pharmacodynamic properties is essential for its development as a drug. Furthermore, while its effects on the NF-κB and PI3K/Akt pathways are emerging, its interactions with other critical signaling networks, such as the MAPK and Wnt/β-catenin pathways, warrant further investigation. The synthesis of this compound analogues could also lead to the development of compounds with enhanced potency and selectivity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 61.8.75.226 [61.8.75.226]
- 6. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. embopress.org [embopress.org]
- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pratensein Signaling Pathways: A Technical Guide for Researchers
Abstract
Pratensein, an O-methylated isoflavone primarily found in Trifolium pratense (red clover), has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, with a focus on its neuroprotective, anti-cancer, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The primary mechanisms of action identified to date involve the activation of antioxidant responses, induction of apoptosis in cancer cells, and suppression of inflammatory pathways.
Neuroprotection: Nrf2-Mediated Antioxidant Response
A significant body of evidence points to this compound's neuroprotective effects, which are largely attributed to its ability to mitigate oxidative stress. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, such as certain phytochemicals, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those encoding for antioxidant enzymes.
This compound has been shown to activate this Nrf2-antioxidant signaling cascade.[1] This activation leads to the upregulation of downstream antioxidant enzymes, which in turn helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. Furthermore, by activating Nrf2, this compound can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing inflammatory injury and apoptosis in neuronal cells.[1]
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_free [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_nucleus [label="Nuclear Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1, NQO1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytoprotection [label="Cytoprotection &\nReduced Oxidative Stress", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NLRP3_Inflammasome [label="NLRP3 Inflammasome", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Apoptosis [label="Inflammation &\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges this compound -> Keap1_Nrf2 [label="Inhibits", style=dashed, arrowhead=tee]; Keap1_Nrf2 -> Nrf2_free [label="Releases"]; Nrf2_free -> Nrf2_nucleus [label="Translocates"]; Nrf2_nucleus -> ARE [label="Binds"]; ARE -> Antioxidant_Genes [label="Activates Transcription"]; Antioxidant_Genes -> Cytoprotection; Nrf2_nucleus -> NLRP3_Inflammasome [label="Suppresses", style=dashed, arrowhead=tee]; NLRP3_Inflammasome -> Inflammation_Apoptosis [label="Activates"]; Cytoprotection -> Inflammation_Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"]; } Caption: Nrf2-Mediated Antioxidant Pathway Activated by this compound.
Anti-Cancer Activity: Induction of Apoptosis
This compound has demonstrated significant anti-cancer properties, primarily by inducing apoptosis in cancer cells. This programmed cell death is orchestrated through the modulation of key regulatory proteins in the apoptotic cascade.
Studies have shown that this compound can increase the expression of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). The activation of caspase-3 is a critical step that ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> p53 [label="Upregulates"]; p53 -> Bax [label="Activates"]; p53 -> Bcl2 [label="Inhibits", style=dashed, arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [label="Inhibits", style=dashed, arrowhead=tee]; Mitochondrion -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } Caption: this compound-Induced Apoptotic Pathway.
Anti-Inflammatory Effects: Inhibition of the NF-κB Pathway
While direct quantitative data for this compound is still emerging, isoflavones as a class are known to exert anti-inflammatory effects, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.
// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa_NFkB [label="IκBα-NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_nucleus [label="Nuclear NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> IKK; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> NFkB_nucleus [label="NF-κB Translocates"]; NFkB_nucleus -> Inflammatory_Genes [label="Activates Transcription"]; Inflammatory_Genes -> Inflammation; this compound -> IKK [label="Inhibits", style=dashed, arrowhead=tee]; } Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.
Quantitative Data on this compound Bioactivity
The following tables summarize the available quantitative data for the bioactivity of this compound and closely related isoflavones.
| Table 1: Anti-Cancer Activity of this compound | |
| Parameter | Value |
| Cell Line | MCF7 (Human Breast Adenocarcinoma) |
| Assay | MTT Assay |
| CC50 (50% Cytotoxic Concentration) | 125 µg/mL |
| Reference | Study on the anticancer activity of this compound from Cuscuta kotchiana |
| Table 2: Anti-Cancer Activity of this compound | |
| Parameter | Value |
| Cell Line | MDA-MB231 (Human Breast Adenocarcinoma) |
| Assay | MTT Assay |
| CC50 (50% Cytotoxic Concentration) | 62.5 µg/mL |
| Reference | Study on the anticancer activity of this compound from Cuscuta kotchiana |
| Table 3: Anti-Inflammatory Activity of Related Isoflavones | |
| Compound | Prunetin (structurally similar to this compound) |
| Activity | Inhibition of LPS-induced nitric oxide production |
| System | RAW 264.7 macrophages |
| IC50 | Not explicitly stated, but significant inhibition at concentrations of 10-50 µM |
| Reference | Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway |
| Table 4: Antioxidant Activity of Related Isoflavones | |
| Compound | Biochanin A |
| Activity | Nrf2 Activation |
| System | HepG2 cells |
| EC50 | Not explicitly stated, but effective activation of Nrf2 signaling |
| Reference | Isoflavone biochanin A, a novel Nrf2-ARE activator |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on the described signaling pathways.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and MTT solution. Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength between 500-600 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50/IC50 value.
Western Blot for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways of interest (e.g., Nrf2, p53, Bax, Bcl-2, caspases, IκBα, NF-κB).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA
-
Cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 96-well black plate with a clear bottom) and treat with this compound, with or without an oxidative stressor (e.g., H₂O₂).
-
Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the relative change in ROS levels.
Conclusion
This compound is a multifaceted isoflavone that modulates several critical signaling pathways, underscoring its therapeutic potential in neurodegenerative diseases, cancer, and inflammatory conditions. Its ability to activate the Nrf2 antioxidant pathway, induce apoptosis in cancer cells, and potentially inhibit the pro-inflammatory NF-κB cascade provides a solid foundation for its further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of this compound from a promising natural compound to a potential clinical therapeutic. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.
References
The Isoflavone Pratensein: A Technical Guide to Its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pratensein is a methoxylated isoflavone found primarily in Red Clover (Trifolium pratense). As a phytoestrogen, it, along with other isoflavones present in red clover, is of significant interest for its potential applications in human health, including the management of menopausal symptoms and its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed methodologies for its extraction and quantification. While this compound is considered a minor isoflavone in Trifolium pratense, its unique structure warrants further investigation into its specific biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Natural Sources of this compound
This compound is predominantly found in the plant species Trifolium pratense, commonly known as red clover.[1][2][3] Red clover is a leguminous plant used in traditional medicine and as a source of dietary supplements.[1] While red clover is a rich source of various isoflavones, this compound is present in lower concentrations compared to the major isoflavones such as biochanin A, formononetin, daidzein, and genistein.[2]
Quantitative Data on this compound Content
Quantitative data specifically for this compound in different plant parts of Trifolium pratense is limited in the current scientific literature. Most studies focus on the quantification of the four major isoflavones. However, some studies have isolated and quantified this compound from red clover extracts, providing some insight into its concentration.
One study successfully isolated 9 mg of this compound from a subfraction of a red clover extract, confirming its presence for use as a standard in quantitative analyses.[4] Another investigation using a combination of countercurrent separation and quantitative ¹H NMR spectroscopy reported a concentration of 0.68% w/w of this compound in a specific formononetin-rich fraction of a red clover extract.[5]
For context, the concentrations of the major isoflavones in different parts of Trifolium pratense are presented in Table 1. These values highlight that isoflavone content can vary significantly depending on the plant part and cultivar.[6][7][8]
Table 1: Concentration of Major Isoflavones in Trifolium pratense
| Plant Part | Isoflavone | Concentration Range (mg/g Dry Matter) | Reference |
| Leaves | Formononetin | 5.57 - 9.05 | [8] |
| Biochanin A | 10.94 - 14.59 | [8] | |
| Daidzein | Not specified | ||
| Genistein | Not specified | ||
| Stems | Formononetin | Not specified | |
| Biochanin A | Not specified | ||
| Daidzein | 0.24 | [8] | |
| Genistein | 0.55 | [8] | |
| Flowers | Formononetin | Lower than leaves | [7] |
| Biochanin A | Lower than leaves | [7] | |
| Daidzein | Lower than leaves | [7] | |
| Genistein | Lower than leaves | [7] | |
| Whole Aerial Parts | Formononetin | 2.61 - 4.40 | [6] |
| Biochanin A | 1.79 - 3.32 | [6] | |
| Daidzein | 0.06 - 0.14 | [6] | |
| Genistein | 0.36 - 0.59 | [6] |
Biosynthesis of this compound
The biosynthesis of this compound occurs via the phenylpropanoid pathway, which is the general pathway for the synthesis of flavonoids and isoflavonoids in plants. The specific steps leading to this compound from the common precursor, L-phenylalanine, are believed to involve a series of enzymatic reactions including hydroxylation and O-methylation.
While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of other isoflavones in legumes. The key steps likely involve the conversion of formononetin or biochanin A through the action of specific hydroxylases and O-methyltransferases.
Key Enzymes in the Proposed Pathway:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumarate:CoA ligase
-
CHS: Chalcone synthase
-
CHI: Chalcone isomerase
-
IFS: Isoflavone synthase
-
HID: 2-hydroxyisoflavanone dehydratase
-
HI4'OMT: 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase
-
Hydroxylase: A putative hydroxylase that adds a hydroxyl group to the isoflavone ring.
-
O-Methyltransferase (OMT): A putative O-methyltransferase that adds a methyl group to a hydroxyl group on the isoflavone ring.
Experimental Protocols
Extraction of this compound from Trifolium pratense
The following protocol is a general method for the extraction of isoflavones, including this compound, from dried plant material. This method can be optimized based on the specific research requirements.
Materials:
-
Dried and powdered Trifolium pratense plant material (leaves, flowers, or stems)
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh 1 gram of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) on the plant pellet two more times to ensure complete extraction of isoflavones.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method for the separation and quantification of this compound. The method should be validated for linearity, accuracy, precision, and sensitivity before use.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10-50% B
-
35-40 min: 50-90% B
-
40-45 min: 90% B
-
45-50 min: 90-10% B
-
50-60 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Standard: A pure standard of this compound is required for quantification.
Quantification:
A calibration curve should be prepared using a series of known concentrations of the this compound standard. The concentration of this compound in the plant extract can then be determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.
Biological Activity and Signaling Pathways
The specific biological activities and signaling pathways modulated by this compound are not yet well-defined in the scientific literature. However, as a component of red clover extracts, it is likely to contribute to the overall pharmacological effects observed for the plant. Red clover extracts, rich in isoflavones, have been studied for their potential estrogenic and anti-inflammatory effects.[9][10][11][12]
Estrogenic Activity:
Isoflavones are known as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ).[13] The estrogenic activity of red clover is attributed to the combined effect of its isoflavone constituents.[12] While the specific estrogenic potency of this compound has not been extensively studied, its isoflavone structure suggests it may exhibit some affinity for estrogen receptors.
Anti-inflammatory Activity:
Red clover extracts have demonstrated anti-inflammatory activity in both in vitro and in vivo models.[10][11] This activity is thought to be mediated, in part, by the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some studies on red clover extracts have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as modulation of the NF-κB signaling pathway.[11] Anthocyanins and other polyphenols in red clover have also been shown to exert anti-inflammatory effects by regulating the NF-κB and NRF2 signaling pathways.[14][15] It is plausible that this compound contributes to these anti-inflammatory effects.
Conclusion and Future Directions
This compound is a naturally occurring isoflavone with potential for further scientific and therapeutic exploration. While its primary natural source is Trifolium pratense, more research is needed to quantify its concentration in different plant tissues and to explore other potential botanical sources. The proposed biosynthetic pathway provides a framework for metabolic engineering approaches to enhance its production.
Future research should focus on:
-
Quantitative Analysis: Developing and validating sensitive analytical methods to accurately quantify this compound in various plant matrices.
-
Biosynthesis Elucidation: Identifying and characterizing the specific enzymes involved in the final steps of this compound biosynthesis.
-
Pharmacological Studies: Investigating the specific biological activities of isolated this compound, including its estrogenic and anti-inflammatory properties, and elucidating the underlying molecular mechanisms and signaling pathways.
A deeper understanding of this compound's chemistry and biology will be crucial for unlocking its full potential in the development of novel pharmaceuticals and nutraceuticals.
References
- 1. actascientific.com [actascientific.com]
- 2. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of red clover (Trifolium pratense) isoflavonoid residual complexity by off-line CCS-qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multidirectional Effects of Red Clover (Trifolium pratense L.) in Support of Menopause Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo estrogenic comparisons of Trifolium pratense (red clover) Humulus lupulus (hops), and the pure compounds isoxanthohumol and 8-prenylnaringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Isoflavone content and estrogenic activity of different batches of red clover (Trifolium pratense L.) extracts: an in vitro study in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of estrogenic activity of red clover (Trifolium pratense L.) sprouts cultivated under different conditions by content of isoflavones, calorimetric study and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Antioxidant Effects of Anthocyanins of Trifolium pratense (Red Clover) in Lipopolysaccharide-Stimulated RAW-267.4 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.ncat.edu [profiles.ncat.edu]
Pratensein Biosynthesis in Trifolium pratense: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifolium pratense, commonly known as red clover, is a leguminous plant rich in isoflavones, a class of phytoestrogens with significant interest in the pharmaceutical and nutraceutical industries. Among these isoflavones is pratensein (5,7,3'-trihydroxy-4'-methoxyisoflavone), a metabolite with potential health benefits. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Trifolium pratense, detailing the enzymatic steps, regulatory networks, quantitative data, and experimental protocols relevant to its study and potential for metabolic engineering.
This compound Biosynthetic Pathway
This compound is synthesized via a specific branch of the general phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. The biosynthesis of this compound from the primary metabolite L-phenylalanine involves a series of enzymatic reactions, culminating in the formation of the isoflavone skeleton and subsequent modifications.
The core pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . This is followed by the hydroxylation of cinnamic acid to 4-coumaric acid by cinnamate 4-hydroxylase (C4H) . 4-coumarate-CoA ligase (4CL) then activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA.
The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.
A key branching point for isoflavone biosynthesis is the conversion of naringenin to 2-hydroxyisoflavanone by isoflavone synthase (IFS) , a cytochrome P450 enzyme. Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HIDH) yields genistein.
This compound is derived from the intermediate biochanin A. The formation of biochanin A from genistein is catalyzed by isoflavone O-methyltransferase (IOMT) , which methylates the 4'-hydroxyl group. The final step in this compound biosynthesis is the 3'-hydroxylation of biochanin A. This reaction is catalyzed by a putative isoflavone 3'-hydroxylase (I3'H) , which is believed to be a cytochrome P450-dependent monooxygenase. While the specific gene encoding this enzyme in Trifolium pratense has not been definitively characterized, its activity is essential for the production of this compound.
dot
Caption: The biosynthetic pathway of this compound in Trifolium pratense.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WRKY families. These transcription factors respond to various developmental and environmental cues, such as light, wounding, and elicitor treatment.
High-isoflavone cultivars of Trifolium pratense have been shown to exhibit higher expression levels of key biosynthetic genes, including PAL, C4H, 4CL, CHS, and IFS[1]. Additionally, the expression of modification enzymes like IOMT and HIDH is often upregulated in high-isoflavone lines[1]. The coordinated expression of these genes suggests the presence of master regulatory elements that control the entire pathway.
dot
Caption: Transcriptional regulation of this compound biosynthesis.
Quantitative Data
The concentration of this compound and other isoflavones in Trifolium pratense can vary significantly depending on the cultivar, plant part, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from various studies.
Table 1: Isoflavone Content in Different Trifolium pratense Cultivars (% of Dry Matter)
| Cultivar/Accession | Formononetin | Biochanin A | Genistein | Daidzein | Total Isoflavones | Reference |
| SA 32.374 | - | 0.09 | - | - | 0.14 | [2] |
| S 36 | - | 0.91 | - | - | 1.45 | [2] |
| Rajah | - | - | - | - | - | [2] |
| Average of 11 genotypes | 3.41 mg/g | 2.70 mg/g | 0.45 mg/g | 0.10 mg/g | 6.66 mg/g | [3] |
Table 2: this compound Content in Trifolium pratense Extracts
| Sample | This compound Concentration | Method | Reference |
| Red Clover Extract Fraction | 0.68% w/w of fraction | qHNMR | [4] |
| Red Clover Phase II Clinical Extract | > 0.05% w/w | HPLC-UV | [5] |
Experimental Protocols
Extraction of Isoflavones from Trifolium pratense
This protocol provides a general method for the extraction of isoflavones, including this compound, from dried plant material.
Materials:
-
Dried and powdered Trifolium pratense plant material (leaves, stems, or flowers)
-
80% (v/v) Methanol
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 0.1 g of the dried plant powder into a centrifuge tube.
-
Add 10 mL of 80% methanol to the tube.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 12,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC or LC-MS analysis.
dot
Caption: General workflow for isoflavone extraction.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared Trifolium pratense extracts.
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This protocol provides a general framework for developing an MRM (Multiple Reaction Monitoring) method for this compound.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: Similar to the HPLC method, a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is typically used.
-
Ionization Mode: Positive or negative ion mode, to be optimized for this compound.
-
MRM Transitions: The specific precursor ion (the molecular weight of this compound) and product ions need to be determined by infusing a pure standard of this compound into the mass spectrometer. For this compound (C16H12O5, MW: 284.26 g/mol ), the precursor ion would be [M+H]+ at m/z 285.07 or [M-H]- at m/z 283.06. The fragmentation of this precursor ion will yield specific product ions that can be monitored.
Procedure:
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound using a pure standard.
-
Determine the most abundant and specific MRM transitions (precursor ion -> product ion).
-
Develop a chromatographic method to separate this compound from other matrix components.
-
Prepare a calibration curve using a series of this compound standards.
-
Analyze the prepared Trifolium pratense extracts using the developed LC-MS/MS method.
-
Quantify this compound based on the peak area of its specific MRM transition and the calibration curve.
Conclusion
The biosynthesis of this compound in Trifolium pratense is a well-defined pathway involving a series of enzymatic conversions from L-phenylalanine. The regulation of this pathway is complex, involving a network of transcription factors that respond to various internal and external stimuli. This technical guide provides a foundational understanding of the core biosynthetic and regulatory processes, along with quantitative data and detailed experimental protocols. Further research is warranted to definitively identify and characterize the isoflavone 3'-hydroxylase in Trifolium pratense, which would enable more targeted approaches for the metabolic engineering of this valuable phytoestrogen. The provided methodologies offer a robust starting point for researchers, scientists, and drug development professionals interested in the study and application of this compound from red clover.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Seasonal variation of red clover (Trifolium pratense L., Fabaceae) isoflavones and estrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Influence of red clover (Trifolium pratense) isoflavones on gene and protein expression profiles in liver of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pratensein: A Technical Guide for Researchers
Pratensein, an O-methylated isoflavone primarily found in red clover (Trifolium pratense), has garnered significant scientific interest for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is classified as a 3'-hydroxy,4'-methoxyisoflavonoid, a class of isoflavonoids characterized by a methoxy group at the C4' position and a hydroxyl group at the C3' position of the isoflavonoid backbone.
| Identifier | Value | Source |
| IUPAC Name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | [2][3][4] |
| CAS Number | 2284-31-3 | [1][4] |
| Molecular Formula | C₁₆H₁₂O₆ | [1][3][4] |
| Molecular Weight | 300.26 g/mol | [1][3][4] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O | [3] |
| InChI | InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 | [1][3] |
| InChIKey | FPIOBTBNRZPWJW-UHFFFAOYSA-N | [1][3] |
| Synonyms | 3',5,7-Trihydroxy-4'-methoxyisoflavone, 3′-Hydroxybiochanin A, 4′-O-Methylorobol | [1] |
Physicochemical Properties
This compound is a solid, yellowish compound.[1] Its solubility is limited in water but higher in organic solvents.[1]
| Property | Value | Source |
| Melting Point | 272-273 °C | [4] |
| pKa (Strongest Acidic) | 6.61 | |
| pKa (Strongest Basic) | -4.8 | |
| Polar Surface Area | 96.22 Ų | |
| Rotatable Bond Count | 2 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 6 |
Biological and Pharmacological Properties
This compound exhibits a range of biological activities that are of interest for drug development. These properties are largely attributed to its polyphenolic structure, which allows it to scavenge free radicals and modulate various biological pathways.[1]
| Activity | Description | Source |
| Antioxidant | This compound demonstrates potent antioxidant effects by neutralizing free radicals such as DPPH, hydroxyl, superoxide anion, and nitric oxide radicals.[5][6][7] This activity is central to its other therapeutic potentials. | |
| Anti-inflammatory | The compound has shown anti-inflammatory properties, which are beneficial in conditions where inflammation is a key factor.[1][8] | |
| Anticancer | Research suggests that this compound possesses anticancer activities.[1] Extracts of Trifolium pratense, containing this compound, have shown potential in modulating cellular proliferation and oxidative stress in breast cancer models.[9][10] | |
| Cardioprotective | It may contribute to the prevention of atherosclerosis.[2] | |
| Phytoestrogenic | As a phytoestrogen, this compound can bind to estrogen receptors, potentially alleviating menopausal symptoms like hot flashes.[8][11] | |
| Plant Defense | In plants, this compound may play a role in defense mechanisms against pathogens and herbivores.[1] |
Signaling Pathways
The biological effects of isoflavones like this compound are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound are still under detailed investigation, the general mechanisms for isoflavones involve the modulation of pathways related to inflammation, cell proliferation, and apoptosis.
Caption: General signaling pathways modulated by isoflavones like this compound.
Experimental Protocols
Extraction of this compound from Trifolium pratense
While specific, detailed protocols for the extraction of pure this compound are proprietary or vary between laboratories, a general workflow can be described.
Caption: General workflow for the extraction and isolation of this compound.
Antioxidant Activity Assays
The antioxidant capacity of this compound is a key biological property and can be assessed using various in vitro assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Methodology:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare various concentrations of this compound.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Use a known antioxidant, such as ascorbic acid or BHT, as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).[5][12]
-
2. Superoxide Anion Radical Scavenging Assay
-
Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a riboflavin-light-NBT system. The scavenging of superoxide radicals by the antioxidant is measured as a decrease in the formation of the formazan product.
-
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, riboflavin, phenazine methosulphate (PMS), and NBT.
-
Add various concentrations of this compound to the reaction mixture.
-
Initiate the reaction by illuminating the mixture with a fluorescent lamp.
-
After a specific incubation period (e.g., 20 minutes), measure the absorbance at 560 nm.
-
Use a standard antioxidant like ascorbic acid for comparison.
-
Calculate the percentage of superoxide radical scavenging.[13]
-
3. Lipid Peroxidation Assay
-
Principle: This assay determines the ability of an antioxidant to inhibit the peroxidation of lipids, often measured by the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Methodology:
-
Prepare a lipid-rich substrate, such as liposomes.
-
Induce lipid peroxidation using a pro-oxidant system (e.g., Fe²⁺/ascorbate).
-
Add different concentrations of this compound to the system.
-
After incubation, measure the amount of MDA formed, typically using the thiobarbituric acid reactive substances (TBARS) method.
-
Compare the inhibition of lipid peroxidation with that of standard antioxidants like BHT and BHA.[5]
-
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific molecular targets and mechanisms of action will be crucial for fully elucidating its therapeutic potential.
References
- 1. CAS 2284-31-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biorlab.com [biorlab.com]
- 4. This compound [drugfuture.com]
- 5. Antioxidant Profile of Trifolium pratense L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. actascientific.com [actascientific.com]
- 9. mdpi.com [mdpi.com]
- 10. Differential Biological Effects of Trifolium pratense Extracts-In Vitro Studies on Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
in vitro effects of Pratensein
An In-Depth Technical Guide to the In Vitro Effects of Pratensein
Introduction
This compound is an O-methylated isoflavone, a type of phenolic compound found in plants such as red clover (Trifolium pratense).[1][2] It has garnered significant interest within the scientific community for its potential therapeutic applications. As a phytoestrogen, this compound and its glycosides are investigated for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in phytochemical and pharmacological research.
Anticancer Effects
This compound demonstrates significant antiproliferative and pro-apoptotic activity in various cancer cell lines, particularly in human breast cancer. Its mechanisms are multifaceted, involving the modulation of key genes and proteins that regulate cell cycle and programmed cell death.
Cytotoxicity and Proliferation Inhibition
This compound and its glycoside form have been shown to inhibit the in vitro proliferation of human breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).[3] The cytotoxic activity of this compound glycoside was found to be significantly greater than that of this compound alone.[3] Similarly, extracts from Trifolium pratense, which contain this compound, reduce the viability of these breast cancer cells in a dose- and time-dependent manner.[4][5]
Table 1: Cytotoxicity of Trifolium pratense Extract in Cancer Cell Lines
| Cell Line | Assay | Exposure Time | IC50 Value | Source |
|---|
| NALM-6 (Leukemia) | MTT | 48 h | 231 µg/mL |[6] |
Induction of Apoptosis and Autophagy
The primary anticancer mechanism of this compound is the induction of apoptosis.[3] Treatment of breast cancer cells with this compound or its glycoside leads to significant changes in the expression of apoptosis-related genes. Specifically, it upregulates the expression of pro-apoptotic genes like p53, Bax, and caspase-3, while downregulating the anti-apoptotic gene Bcl-2.[3] The increased ratio of Bax to Bcl-2 is a critical indicator of the mitochondrial pathway of apoptosis. Furthermore, extracts of T. pratense have been observed to induce both apoptosis and autophagy in breast cancer and leukemia cells.[4][6]
Table 2: Effects of this compound and its Glycoside on Gene Expression in Breast Cancer Cells (MCF-7 & MDA-MB-231)
| Gene | Effect on mRNA Expression | Implication | Source |
|---|---|---|---|
| p53 | Increased | Promotes apoptosis | [3] |
| Bax | Increased | Promotes apoptosis | [3] |
| Bcl-2 | Decreased | Inhibits apoptosis | [3] |
| Caspase-3 | Increased (up to 5-7 fold) | Execution of apoptosis |[3] |
Anticancer Signaling Pathway
This compound exerts its pro-apoptotic effects by modulating the intrinsic apoptosis pathway. It enhances the expression of the tumor suppressor p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the activation of effector caspase-3 and cell death.
Anti-inflammatory Effects
Chronic inflammation is a key factor in the development of various diseases. This compound, as a component of red clover, contributes to the anti-inflammatory properties of the plant's extracts.
Inhibition of Leukocyte Migration
In vitro studies using a Boyden chamber have demonstrated that red clover dry extract significantly inhibits leukocyte chemotaxis.[7][8] This inhibition is a key indicator of anti-inflammatory potential, as it prevents the migration of immune cells to the site of inflammation.
Table 3: In Vitro Anti-inflammatory Activity of Trifolium pratense Dry Extract
| Concentration (µg/mL) | Inhibition of Leukocyte Migration (%) | Source |
|---|---|---|
| 5 | 78.75 | [7][8] |
| 10 | 84.68 | [7][8] |
| 25 | 94.73 | [7][8] |
| 50 | 95.39 | [7][8] |
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of T. pratense extracts are associated with the suppression of key inflammatory pathways. Pretreatment with the extract has been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs) in LPS-treated macrophages.[9] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting NF-κB activation, this compound can effectively reduce the inflammatory response.
Antioxidant Effects
This compound contributes to the strong antioxidant capacity of red clover extracts. This activity is crucial for protecting cells from oxidative stress, a condition linked to cancer and neurodegenerative diseases.[9]
Free Radical Scavenging
Extracts of T. pratense have demonstrated potent free radical scavenging activity in various in vitro assays, including DPPH, ABTS, superoxide anion, and hydrogen peroxide scavenging assays.[10][11] The antioxidant capacity is significantly correlated with the total phenolic and flavonoid content of the extracts.[10][11]
Table 4: Antioxidant Activity (IC50) of Trifolium pratense Extracts
| Assay | Extract | IC50 (µg/mL) | Source |
|---|---|---|---|
| DPPH Radical Scavenging | Water (H2O) | 17.47 | [1] |
| DPPH Radical Scavenging | Ethyl Acetate (EtOAc) | 17.81 | [1] |
| Hydroxyl (OH) Radical Scavenging | n-Butanol (n-BuOH) | 19.79 |[2] |
Nrf2-ARE Antioxidant Pathway
Phytochemicals often exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[9][12] While direct evidence for this compound is emerging, related phytoestrogens are known Nrf2 activators.[9] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the ARE and initiates the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][12][13]
Neuroprotective Effects
While most studies on this compound's neuroprotective effects are in vivo, the underlying molecular mechanisms are relevant to in vitro models. This compound has been shown to ameliorate cognitive impairment in animal models of Alzheimer's disease by reducing neuroinflammation and oxidative damage and restoring synaptic protein and BDNF levels.[14] The key mechanism involves the suppression of microgliosis, astrogliosis, and the inhibition of NF-κB activation in the hippocampus.[14] These findings suggest that this compound's anti-inflammatory and antioxidant activities are central to its neuroprotective potential.
Experimental Protocols
This section details common methodologies for evaluating the in vitro effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 are commonly used.[3][4] For leukemia studies, NALM-6 can be employed.[6] Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final DMSO concentration in the medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[15]
Cytotoxicity Assessment (MTT Assay)
-
Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Expose cells to various concentrations of this compound for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Gene Expression Analysis (Real-Time PCR)
-
Cell Lysis & RNA Extraction: Treat cells with this compound for the desired time. Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (p53, Bax, Bcl-2, Caspase-3) and a reference gene (e.g., GAPDH). Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the reference gene.
Antioxidant Activity (DPPH Assay)
-
Sample Preparation: Prepare different concentrations of the test compound (e.g., this compound or plant extract) in a suitable solvent like methanol.
-
Reaction Mixture: In a 96-well plate, mix the sample solution with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
Conclusion
The in vitro evidence strongly supports the potential of this compound as a bioactive compound with significant therapeutic promise. Its anticancer effects are driven by the induction of apoptosis through the modulation of the p53-Bax/Bcl-2 pathway. Its anti-inflammatory and antioxidant properties are primarily mediated by the inhibition of the NF-κB pathway and potential activation of the Nrf2-ARE signaling cascade, respectively. These mechanisms also underpin its neuroprotective potential. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this compound and related isoflavones in preclinical drug discovery and development. Further research is warranted to fully elucidate its molecular targets and to translate these promising in vitro findings into viable therapeutic strategies.
References
- 1. Antioxidant Profile of Trifolium pratense L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Effect of Trifolium Pratens L. Extract in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Biological Effects of Trifolium pratense Extracts-In Vitro Studies on Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Differential Biological Effects of Trifolium pratense Extracts—In Vitro Studies on Breast Cancer Models [mdpi.com]
- 10. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound ameliorates β-amyloid-induced cognitive impairment in rats via reducing oxidative damage and restoring synapse and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Pratensein: A Key Isoflavonoid in Plant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pratensein, an O-methylated isoflavone predominantly found in red clover (Trifolium pratense), plays a significant role in the plant's defense mechanisms. As a phytoalexin, its production is induced in response to various biotic and abiotic stresses, contributing to the plant's resistance against pathogens and herbivores. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and its multifaceted role in plant defense, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Plants, being sessile organisms, have evolved sophisticated chemical defense systems to counteract a myriad of environmental threats. A crucial component of this defense arsenal is the production of phytoalexins, which are antimicrobial compounds synthesized de novo in response to pathogen attack or stress. This compound, a member of the isoflavonoid class of secondary metabolites, has been identified as a key phytoalexin in several leguminous species, most notably red clover. Its biological activities, including antimicrobial and insecticidal properties, make it a compound of interest for both agricultural and pharmaceutical research. This guide aims to provide a detailed technical overview of this compound's role in plant defense, offering valuable insights for researchers and professionals in related fields.
Chemical and Physical Properties of this compound
This compound is systematically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | [1] |
| CAS Number | 2284-31-3 | [1] |
| Chemical Formula | C₁₆H₁₂O₆ | [1] |
| Molar Mass | 300.26 g/mol | [1] |
This compound Biosynthesis and its Regulation
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis of isoflavones, including this compound, is a complex and tightly regulated process.
Biosynthetic Pathway
The synthesis of this compound begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to the general flavonoid precursor, naringenin chalcone. A key branching point for isoflavonoid synthesis is the conversion of naringenin to genistein, a reaction catalyzed by isoflavone synthase (IFS). Subsequent enzymatic modifications, including methylation and hydroxylation, lead to the formation of this compound.
Regulation of Biosynthesis
The biosynthesis of this compound is induced by various elicitors, which are signaling molecules that trigger plant defense responses. These elicitors can be of biotic origin (e.g., components of pathogen cell walls) or abiotic origin (e.g., heavy metals, UV radiation). The signaling cascade initiated by these elicitors involves the activation of transcription factors such as MYB, WRKY, and bHLH, which in turn upregulate the expression of genes encoding the biosynthetic enzymes of the isoflavonoid pathway.[2] Plant hormones, particularly jasmonic acid, have been shown to be potent elicitors of isoflavonoid production in Trifolium pratense.[3]
Role of this compound in Plant Defense
This compound functions as a phytoalexin, an antimicrobial compound that accumulates at the site of infection or stress, thereby contributing to the plant's defense.
Antimicrobial Activity
Extracts of Trifolium pratense rich in isoflavonoids, including this compound, have demonstrated significant antimicrobial activity against a range of microorganisms.[2] While specific Minimum Inhibitory Concentration (MIC) values for pure this compound are not extensively documented in publicly available literature, the inhibitory effects of red clover extracts on bacteria such as Clostridium sticklandii have been reported.[2]
Insecticidal Properties
Plant extracts containing a mixture of isoflavonoids, where this compound is a component, have been shown to possess insecticidal properties. The exact contribution of this compound to this activity requires further investigation with the pure compound. However, the accumulation of such compounds in response to herbivory suggests a direct role in deterring insect pests.
Signaling in Defense Responses
The production of this compound is a downstream response to the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the plant's immune system. The signaling cascade involves the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the synthesis of defense-related hormones like jasmonic acid.
Quantitative Data
While specific quantitative data for the antimicrobial and insecticidal activity of pure this compound are limited, the following table summarizes the reported concentrations of major isoflavones in Trifolium pratense under different elicitation conditions.
| Elicitor | Concentration | Duration | Genistin (mg/g DW) | Daidzein (mg/g DW) | Genistein (mg/g DW) | Reference |
| Control | - | 48h | 4.60 | 5.50 | 0.30 | [4] |
| Jasmonic Acid | 50 µM | 48h | 11.60 (+152%) | 8.31 (+151%) | 1.50 (+400%) | [4] |
| 2-(2-fluoro-6-nitrobenzylsulfanyl)pyridine-4-carbothioamide | 1 µM | 48h | 11.60 | 8.31 | 1.50 | [4] |
DW: Dry Weight
Experimental Protocols
Extraction and Quantification of this compound from Trifolium pratense
This protocol describes the extraction and quantification of this compound and other isoflavones from red clover plant material using High-Performance Liquid Chromatography (HPLC).[1][5]
6.1.1. Materials
-
Dried and powdered Trifolium pratense plant material
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or sulfuric acid)
-
Water (HPLC grade)
-
This compound standard
-
HPLC system with a C18 column and UV detector
6.1.2. Extraction Procedure
-
Weigh approximately 1 g of the dried plant material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Redissolve the residue in a known volume of methanol for HPLC analysis.
6.1.3. HPLC Analysis
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
-
Quantification: Based on a calibration curve generated with the this compound standard.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
6.2.1. Broth Microdilution Method
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism without this compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions for the test microorganism.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the microorganism.
Insecticidal Bioassay
The insecticidal activity of this compound can be evaluated using a diet-incorporation bioassay.
6.3.1. Diet-Incorporation Method
-
Prepare an artificial diet suitable for the target insect species.
-
Incorporate various concentrations of this compound into the diet.
-
A control diet without this compound should also be prepared.
-
Place a known number of insect larvae into individual containers with the prepared diet.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, light).
-
Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.
Conclusion and Future Perspectives
This compound is a vital component of the defense system of Trifolium pratense and other leguminous plants. Its role as a phytoalexin with demonstrated antimicrobial and potential insecticidal properties highlights its importance in plant-pathogen and plant-herbivore interactions. Further research is warranted to elucidate the specific molecular targets of this compound in various pathogens and insects, which could pave the way for its development as a natural pesticide or as a lead compound in drug discovery. A deeper understanding of the regulatory network governing its biosynthesis could also enable the metabolic engineering of crops for enhanced disease resistance. The detailed protocols and pathways presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing isoflavonoid.
References
- 1. Quantification of isoflavones in red clover by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biotic elicitation of the Trifolium pratense L. suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Synthetic Pyridine Derivate as Potential Elicitor in Production of Isoflavonoids and Flavonoids in Trifolium pratense L. Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pratensein from Red Clover: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – New application notes and detailed protocols for the extraction and analysis of pratensein from red clover (Trifolium pratense) are now available for researchers, scientists, and drug development professionals. These resources provide comprehensive methodologies and quantitative data to support the investigation of this promising isoflavone for its potential therapeutic applications.
This compound, a key bioactive compound found in red clover, has garnered significant scientific interest for its potential anti-inflammatory and anti-cancer properties. These notes offer a compilation of current extraction techniques and outline the known signaling pathways influenced by this natural compound.
Application Notes
This compound is an O-methylated isoflavone that has been the subject of research for its potential pharmacological activities. As a phytoestrogen, it has been investigated for its role in managing symptoms associated with menopause. Furthermore, emerging evidence suggests its involvement in modulating key cellular signaling pathways associated with inflammation and cancer.
Anti-inflammatory Effects:
This compound, often in conjunction with other isoflavones from red clover extract, has been shown to exert anti-inflammatory effects. This is achieved through the modulation of critical inflammatory signaling cascades. Notably, red clover isoflavones can suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) pathways.[1] This suppression leads to a reduction in the production of pro-inflammatory cytokines, offering a potential mechanism for its use in inflammatory conditions.
Anti-cancer Activity:
The potential anti-cancer properties of red clover extracts, and by extension this compound, have been linked to the modulation of the Wnt/β-catenin signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers. The inhibitory effects of red clover isoflavones on this pathway suggest a potential role in controlling cancer cell growth and proliferation.[2] Further research into the specific interactions of this compound with components of these pathways is crucial for developing targeted therapeutic strategies.
Experimental Protocols
A variety of methods have been optimized for the extraction of this compound and other isoflavones from red clover. The choice of method depends on factors such as desired yield, purity, and available equipment. Below are protocols for common extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.
Materials:
-
Dried and powdered red clover flower heads
-
86% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus (e.g., PVDF syringe filters, 0.22 μm)
Procedure:
-
Weigh 0.3 g of dried and milled red clover flower heads and place in a suitable vessel.
-
Add 10 mL of 86% ethanol to achieve a solid-liquid ratio of 1:29.[1]
-
Place the vessel in an ultrasonic bath set to a frequency of 38 kHz.
-
Conduct the extraction for 10 minutes at a controlled temperature of 40 ± 2 °C.[3]
-
After extraction, centrifuge the mixture at 3382 x g for 10 minutes to separate the supernatant from the plant material.
-
Decant the supernatant and filter it through a 0.22 μm PVDF syringe filter prior to analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.
Materials:
-
Dried and powdered red clover
-
70% Ethanol
-
Microwave extraction system
-
Filtration apparatus
Procedure:
-
Combine the dried red clover powder with 70% ethanol in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extraction system.
-
Set the microwave power and extraction time according to the manufacturer's instructions for isoflavone extraction.
-
Following extraction, allow the mixture to cool.
-
Filter the extract to remove solid plant material.
Protocol 3: Soxhlet Extraction of this compound
A classic and exhaustive extraction method.
Materials:
-
Dried and powdered red clover
-
70% Ethanol
-
Soxhlet apparatus
-
Heating mantle
Procedure:
-
Place 5 g of the plant material into a thimble.
-
Add 50 mL of 70% alcohol to the Soxhlet flask.
-
Set the heating plate to 210 °C to allow the solvent to reach its boiling point (approximately 79 °C).
-
Perform the extraction for 60 minutes for optimal results.
-
After extraction, the solvent containing the extracted compounds is collected in the flask.
Data Presentation
The efficiency of different extraction methods can be compared based on the yield of total phenolics, total flavonoids, and specific isoflavones like this compound. The following tables summarize quantitative data from various studies.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| Ultrasound-Assisted | 50% Ethanol | 40 | 10 | ~35-45 | ~10-15 | [4][5] |
| Ultrasound-Assisted | Water | 40 | 10 | ~30-40 | ~5-10 | [4][5] |
| Soxhlet Extraction | 70% Ethanol | ~79 | 60 | Reported as most satisfactory | Reported as most satisfactory | [6] |
| Maceration | 70% Ethanol | Room Temp | 24 hours | Lower than Soxhlet and UAE | Lower than Soxhlet and UAE | |
| Turbo-extraction | 70% Ethanol | Room Temp | 2x5 or 4x5 | Inferior to Soxhlet and Maceration | Inferior to Soxhlet and Maceration |
| Extraction Parameter | Condition | This compound Yield (µg/g) | Reference |
| Ultrasound-Assisted Extraction | |||
| Ethanol Concentration | 86% | Not specified for this compound alone | [1] |
| Solid-Liquid Ratio | 1:29 | Not specified for this compound alone | [1] |
| Particle Size | 40 mesh | Not specified for this compound alone | [1] |
| Cyclodextrin-Assisted Extraction | |||
| β-cyclodextrin (5%) | 50% Ethanol | Increased daidzin and genistein | [3][7] |
| γ-cyclodextrin (5%) | 50% Ethanol | Increased daidzin and genistein | [3][7] |
Visualizations
To further elucidate the mechanisms and processes described, the following diagrams are provided.
References
- 1. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation of isoflavones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of a Phaseolus vulgaris Trypsin Inhibitor with Antiproliferative Activity on Leukemia and Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DESIGNER Fraction Concept Unmasks Minor Bioactive Constituents in Red Clover (Trifolium pratense L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Pratensein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratensein is a methoxy-substituted isoflavone, a class of organic compounds known for their potential health benefits, including estrogenic and antioxidant activities. Found in plants such as red clover (Trifolium pratense), from which it derives its name, this compound is a subject of interest in pharmacological and nutraceutical research. The effective purification of this compound is crucial for its downstream applications, including structural elucidation, bioactivity screening, and as a standard for analytical method development.
These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of this compound from its natural source. The methodologies described herein are based on established chromatographic principles and are intended to guide researchers in obtaining high-purity this compound for their studies.
Data Presentation
The following tables summarize the quantitative data gathered from various studies on the purification of isoflavones, including this compound, from Trifolium pratense. These tables are designed for easy comparison of different purification strategies.
Table 1: Summary of this compound and Total Isoflavone Content in Red Clover Extracts
| Extraction Method | Solvent System | Total Isoflavone Content (% of dry weight) | This compound Content | Source |
| Soxhlet Extraction | 70% Ethanol | Not Specified | Not Specified | [1] |
| Ultrasound-Assisted Extraction | 70% Ethanol | Not Specified | Not Specified | [1] |
| Maceration | 70% Ethanol | Not Specified | Not Specified | [1] |
| Ethanolic Extraction | Ethanol | 34.1% (in enriched extract) | Present as a minor component | [2] |
Table 2: Chromatographic Conditions and Performance for Isoflavone Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase / Solvent System | Purity Achieved | Recovery/Yield | Source |
| Column Chromatography | Silica Gel, RP-18, Sephadex LH-20 | Gradient elution with various solvents | >98% for some isoflavones | Not Specified | [3] |
| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Analytical Separation | Not Specified | [4] |
| HPLC | C18 | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient) | Analytical Separation | Not Specified | [4] |
| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid | Hexanes-Ethyl Acetate-Methanol-Water (HEMWat) | >94% for major isoflavones | 99.8% (mass recovery) | [2] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from Trifolium pratense.
Protocol 1: General Extraction of Isoflavones from Red Clover
This protocol describes a general method for obtaining a crude isoflavone-rich extract from dried red clover.
Materials:
-
Dried and powdered aerial parts of Trifolium pratense
-
70% Ethanol
-
Soxhlet apparatus or Ultrasonic bath or Maceration setup
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: Choose one of the following methods:
-
Soxhlet Extraction: Place 50 g of powdered plant material into a thimble and extract with 500 mL of 70% ethanol for 6 hours.[1]
-
Ultrasound-Assisted Extraction (UAE): Mix 50 g of powdered plant material with 500 mL of 70% ethanol. Sonicate for 30 minutes at 40°C.[1]
-
Maceration: Soak 50 g of powdered plant material in 500 mL of 70% ethanol for 3 days at room temperature with occasional shaking.[1]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Degreasing (Optional):
-
Suspend the crude extract in water and partition with n-hexane to remove non-polar compounds like chlorophylls and lipids. Discard the hexane layer.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a multi-step column chromatography process for the isolation of this compound from the crude extract.
Materials:
-
Crude isoflavone extract
-
Silica gel (60-120 mesh)
-
Sephadex LH-20
-
Reverse-Phase C18 silica gel
-
Solvents: n-hexane, ethyl acetate, dichloromethane, methanol, water
-
Glass column
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Silica Gel Chromatography (Initial Fractionation):
-
Pack a glass column with silica gel in n-hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0 to 0:100).
-
Collect fractions and monitor by TLC using a suitable solvent system (e.g., dichloromethane:methanol 9:1).
-
Combine fractions containing compounds with similar Rf values to this compound.
-
-
Sephadex LH-20 Chromatography (Size Exclusion):
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the this compound-containing fraction in a minimal amount of methanol and load it onto the column.
-
Elute with methanol and collect fractions. This step helps in removing polymeric and other high molecular weight impurities.
-
Monitor fractions by TLC and combine those enriched with this compound.
-
-
Reverse-Phase C18 Chromatography (Final Polishing):
-
Pack a column with C18 silica gel and equilibrate with water.
-
Dissolve the enriched fraction in a small volume of methanol-water and load it onto the column.
-
Elute with a stepwise or linear gradient of methanol in water (e.g., 40% to 80% methanol).
-
Collect fractions and analyze by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 3: Purification of this compound using Preparative HPLC
This protocol is suitable for obtaining high-purity this compound from a semi-purified fraction.
Materials:
-
Semi-purified this compound fraction
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase composition and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from an analytical run.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Potential Signaling Pathway Modulated by Isoflavones
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
Application Note: HPLC Analysis of Pratensein
Introduction
Pratensein is a key isoflavone found in red clover (Trifolium pratense), a plant widely investigated for its potential health benefits, including the management of menopausal symptoms and its antioxidant and anti-inflammatory properties.[1][2] Accurate and reliable quantification of this compound in plant extracts, dietary supplements, and biological samples is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound and other isoflavones.[1][2][3] This application note provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and the development of pharmaceuticals and nutraceuticals containing this compound.
Experimental Protocols
Sample Preparation
1.1. Extraction from Plant Material (e.g., Trifolium pratense)
A common method for extracting isoflavones from plant material is maceration with an organic solvent.[1]
-
Procedure:
-
Weigh a known amount of dried and powdered Trifolium pratense material.
-
Add a 40% ethanol solution in a 1:15 (w/v) ratio.[1]
-
Macerate the mixture for 7 days at 25°C.[1]
-
Filter the extract to remove solid plant material.
-
Dilute a suitable aliquot of the extract (e.g., 1:5 v/v) with a 50% aqueous acetonitrile solution.[1]
-
Filter the final solution through a 0.45 µm membrane filter prior to HPLC injection.[1]
-
1.2. Preparation of Standard Solutions
-
Procedure:
-
Prepare a stock solution of this compound reference standard (e.g., 80 µg/mL) by accurately weighing the standard and dissolving it in acetonitrile.[1]
-
Prepare a series of working standard solutions by diluting the stock solution with a 50% aqueous acetonitrile solution to achieve the desired concentrations for the calibration curve.[1]
-
HPLC Method
The following HPLC method is a representative example for the analysis of this compound. Parameters may need to be optimized based on the specific instrument and column used.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD) is suitable.[1]
-
Chromatographic Conditions:
| Parameter | Value |
| Column | CLC-ODS (C18), 4.6 mm x 25 cm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | 30% B (0–2 min), 30–55% B (2–13 min), 55–30% B (13–19 min)[4] |
| Flow Rate | Gradient: 1.0 mL/min (0–11.7 min), 1.0–0.4 mL/min (11.7–12.2 min), 0.4 mL/min (12.2–13.8 min), 0.4–1.0 mL/min (13.8–14.2 min), 1.0 mL/min (14.2–19 min)[4] |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 260 nm[3][4] |
| Injection Volume | 10 µL[4] |
Data Presentation
Quantitative data from various studies on the HPLC analysis of isoflavones, including this compound, are summarized below. These tables provide a comparative overview of different methodologies and their performance characteristics.
Table 1: HPLC Method Parameters for Isoflavone Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| [4] | CLC-ODS (C18), 4.6 x 250 mm, 5 µm | A: Water + 0.1% TFA, B: Acetonitrile (Gradient) | Gradient | 260 |
| [5] | Not Specified | A: Water/Acetonitrile/Acetic Acid (85:15:0.1), B: Water/Acetonitrile/Acetic Acid (50:50:0.1) (Gradient) | 1.5 | Not Specified |
| [6] | YMC C18, 2 x 100 mm, 3 µm | A: Water + 0.1% Formic Acid, B: Acetonitrile (Gradient) | 0.2 | Not Specified |
| [7] | YMC AQ C18, 2 x 10 mm, 3 µm | A: Water + 0.1% Formic Acid, B: Acetonitrile (Gradient) | 0.2 | Not Specified |
Table 2: Method Validation Parameters (Representative)
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters as per ICH guidelines are listed below.[8][9]
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.999[10] |
| Precision (%RSD) | < 2%[10] |
| Accuracy (% Recovery) | 97–105%[10] |
| Limit of Detection (LOD) | 0.006–0.015 µg/mL[10] |
| Limit of Quantitation (LOQ) | 0.020–0.052 µg/mL[10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant matrix.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway
Extracts of Trifolium pratense, which contain this compound, have been shown to modulate the Wnt/β-catenin signaling pathway.[11] This pathway is crucial in cell proliferation and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Red Clover (Trifolium pratense) Isoflavonoid Residual Complexity by Off-line CCS-qHNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of the isoflavone metabolome of traditional preparations of Trifolium pratense L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic inhibitory effects of Trifolium pratense L. extract and doxorubicin on 4T1 tumor-bearing mice are mediated via targeting the Wnt/β-catenin pathway and reversal of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pratensein in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratensein, an O-methylated isoflavone predominantly found in red clover (Trifolium pratense), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties.[1] As an antioxidant and anti-inflammatory agent, this compound is being investigated for its role in the prevention of various diseases. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and a generalized Spectrophotometric method. Additionally, we summarize quantitative data from various studies and present a key signaling pathway modulated by this compound.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in plant extracts can vary significantly depending on the plant part, geographical origin, growth stage, and the extraction method employed. The following table summarizes representative quantitative data for this compound in Trifolium pratense extracts.
| Plant Material | Extraction Method | Analytical Method | This compound Concentration | Reference |
| Trifolium pratense (Red Clover) - Formononetin-rich fraction | Countercurrent Separation | qHNMR | 0.68% w/w | [2] |
| Trifolium pratense (Red Clover) Leaves | Methanolic Extraction | HPLC-ESI-MS/MS | Not explicitly quantified individually, but identified as a present isoflavone. | [3] |
| Trifolium pratense (Red Clover) Extract | Not Specified | LC-MS | Identified as a constituent. | [4] |
Experimental Protocols
Extraction of this compound from Plant Material
Objective: To extract this compound and other isoflavones from dried plant material for subsequent quantitative analysis.
Materials:
-
Dried and powdered plant material (e.g., Trifolium pratense leaves or flowers)
-
Methanol (HPLC grade)
-
Ethanol (70-80%)
-
Water (deionized)
-
Ultrasonic bath
-
Shaker
-
Centrifuge
-
Filtration apparatus with 0.45 µm filters
Protocol (Maceration):
-
Weigh 1 gram of the dried, powdered plant material.
-
Add 20 mL of 80% methanol to the plant material in a conical flask.
-
Seal the flask and place it on a shaker at room temperature for 24 hours.
-
After 24 hours, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process with the plant residue two more times.
-
Combine all the supernatants.
-
Filter the combined supernatant through a 0.45 µm filter prior to HPLC or LC-MS analysis.
Protocol (Ultrasonic-Assisted Extraction):
-
Weigh 1 gram of the dried, powdered plant material.
-
Add 20 mL of 70% ethanol to the plant material in a beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter prior to analysis.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound in a plant extract using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 15% A
-
5-25 min: 15-40% A
-
25-30 min: 40-60% A
-
30-35 min: 60-15% A (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the filtered plant extract with the initial mobile phase if necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive or Negative ESI mode (to be optimized for this compound).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol.
-
Method Development: Infuse a this compound standard solution into the mass spectrometer to determine the optimal ionization mode and to identify the precursor ion and characteristic product ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve using the peak areas of the MRM transitions from the standard solutions. Quantify this compound in the samples using this calibration curve.
Generalized Spectrophotometric Quantification
Objective: To estimate the this compound content in a purified or semi-purified plant extract using UV-Vis spectrophotometry. This method is less specific than chromatographic methods and is best suited for extracts where this compound is a major component and interfering substances have been removed.
Principle: This method is based on the inherent UV absorbance of this compound. The concentration is determined by measuring the absorbance at its wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve. For flavonoids, complexation with reagents like aluminum chloride can be used to shift the absorbance maximum and enhance sensitivity, though this requires specific protocol development for this compound.
Protocol:
-
Determination of λmax:
-
Prepare a standard solution of this compound in methanol.
-
Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standard solutions of known concentrations in methanol.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a standard calibration curve.
-
-
Sample Analysis:
-
Dissolve a known amount of the dried plant extract in methanol.
-
Filter the solution to remove any particulate matter.
-
Measure the absorbance of the sample solution at the λmax.
-
-
Calculation:
-
Using the standard curve, determine the concentration of this compound in the sample solution.
-
Calculate the amount of this compound in the original extract (e.g., in mg/g of extract).
-
Signaling Pathway and Visualization
This compound has been shown to exert neuroprotective effects by mitigating oxidative stress and inhibiting the activation of the NLRP3 inflammasome. This is achieved through the activation of the Nrf2-antioxidant signaling pathway.[5]
Caption: this compound's neuroprotective signaling pathway.
The following diagram illustrates a general experimental workflow for the quantification of this compound in plant extracts.
Caption: this compound quantification workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A QUALITATIVE AND QUANTITATIVE ANALYSIS OF EXTRACTIVES FROM THE SPECIES Trifolium pratense L. IN THREE DIFFERENT SOLVENTS - ProQuest [proquest.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mitigates Oxidative Stress and NLRP3 Inflammasome Activation in OGD/R-Injured HT22 Cells by Activating Nrf2-Anti-oxidant Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Pratensein Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Pratensein and its derivatives, along with detailed protocols for evaluating their biological activities. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction to this compound
This compound (5,7,3'-trihydroxy-4'-methoxyisoflavone) is a naturally occurring isoflavone found in plants such as red clover (Trifolium pratense). It belongs to the flavonoid class of compounds, which are known for their diverse pharmacological properties. This compound and its derivatives have garnered significant interest due to their potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory activities. This document outlines the synthetic strategies to access these molecules and the methodologies to explore their biological effects.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the available quantitative data on the anticancer activity of this compound and its glycoside derivative. Further research is encouraged to expand this dataset with a wider range of derivatives and cancer cell lines.
| Compound | Cell Line | Assay | Result | Reference |
| This compound | MCF7 (Breast Cancer) | Gene Expression (RT-PCR) | Increased expression of caspase-3, p53, and bax; Decreased expression of bcl2 | [1] |
| MDA-MB-231 (Breast Cancer) | Gene Expression (RT-PCR) | Increased expression of caspase-3, p53, and bax; Decreased expression of bcl2 | [1] | |
| This compound Glycoside | MCF7 (Breast Cancer) | Gene Expression (RT-PCR) | Increased expression of caspase-3, p53, and bax; Decreased expression of bcl2 | [1] |
| MDA-MB-231 (Breast Cancer) | Gene Expression (RT-PCR) | Increased expression of caspase-3, p53, and bax; Decreased expression of bcl2 | [1] |
Experimental Protocols
I. Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves the construction of the isoflavone core followed by functional group manipulations. One common strategy is the Baker-Venkataraman rearrangement or related methods starting from substituted 2-hydroxyacetophenones and benzaldehydes.
Protocol 1: Synthesis of this compound (5,7,3'-trihydroxy-4'-methoxyisoflavone)
This protocol is a general representation based on known isoflavone syntheses and requires optimization.
Step 1: Synthesis of 2,4,6-trihydroxyacetophenone This starting material can be synthesized from phloroglucinol and acetonitrile via the Hoesch reaction.
Step 2: Protection of Hydroxyl Groups
-
Dissolve 2,4,6-trihydroxyacetophenone in a suitable solvent (e.g., acetone).
-
Add a protecting group reagent (e.g., benzyl bromide or methoxymethyl chloride) in the presence of a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the protected 2-hydroxyacetophenone.
Step 3: Condensation with 3-benzyloxy-4-methoxybenzaldehyde
-
To a solution of the protected 2-hydroxyacetophenone in a suitable solvent (e.g., pyridine), add 3-benzyloxy-4-methoxybenzaldehyde.
-
Add a condensing agent (e.g., piperidine) and reflux the mixture.
-
Monitor the reaction by TLC until the chalcone formation is complete.
-
Acidify the reaction mixture and extract the product.
Step 4: Oxidative Cyclization to the Isoflavone Core
-
Dissolve the resulting chalcone in a suitable solvent (e.g., DMSO).
-
Add an oxidizing agent (e.g., iodine) and heat the mixture.[2]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the protected isoflavone.
Step 5: Deprotection
-
Dissolve the protected isoflavone in a suitable solvent.
-
Perform deprotection under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups).
-
Purify the final product, this compound, by chromatography.
Protocol 2: Synthesis of a C-Prenylated this compound Derivative (Illustrative)
This protocol illustrates a general method for the C-prenylation of a protected this compound precursor.
-
Dissolve the protected this compound in a suitable aprotic solvent (e.g., dry THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the aromatic ring.
-
After stirring for a short period, add prenyl bromide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product and purify by chromatography.
-
Perform deprotection as described in Protocol 1 to obtain the C-prenylated this compound derivative.
II. Biological Activity Assays
Protocol 3: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Western Blot Analysis for Wnt/β-catenin Signaling Pathway
This protocol allows for the detection of key proteins in the Wnt signaling pathway.
-
Cell Lysis: Treat cells with this compound derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key Wnt pathway proteins (e.g., β-catenin, GSK-3β, Cyclin D1) overnight at 4 °C.[3][4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 5: Kinase Assay for MAPK Pathway Activity
This protocol provides a general method to assess the activity of kinases in the MAPK pathway.
-
Cell Lysate Preparation: Treat cells with this compound derivatives and prepare cell lysates as described for Western blotting.
-
Immunoprecipitation (Optional): Immunoprecipitate the target kinase (e.g., ERK, JNK, p38) from the cell lysates using a specific antibody.
-
Kinase Reaction:
-
Set up the kinase reaction in a microfuge tube or 96-well plate.
-
Add the cell lysate or immunoprecipitated kinase, a specific substrate for the kinase (e.g., myelin basic protein for ERK), and ATP in a kinase reaction buffer.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Radiolabeling: Use [γ-³²P]ATP in the kinase reaction and detect the incorporation of the radiolabel into the substrate by autoradiography after SDS-PAGE.
-
Antibody-based detection: Stop the reaction and detect the phosphorylated substrate by Western blotting using a phospho-specific antibody.[5]
-
-
Data Analysis: Quantify the level of substrate phosphorylation to determine the kinase activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: Wnt/β-catenin signaling pathway.
Caption: MAPK/ERK signaling pathway.
References
Pratensein in Cell Culture: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratensein is a naturally occurring O-methylated isoflavone found in plants such as red clover (Trifolium pratense). As a phytoestrogen, it has garnered significant interest within the research community for its potential therapeutic properties. In vitro studies using cell cultures have been instrumental in elucidating the mechanisms of action of this compound, revealing its involvement in key cellular processes. This document provides a comprehensive overview of the applications of this compound in cell culture studies, with a focus on its anti-cancer, neuroprotective, and anti-inflammatory effects. Detailed protocols and data from relevant studies are presented to guide researchers in their experimental design.
Anti-Cancer Applications
This compound has demonstrated significant anti-cancer activity in various cancer cell lines, primarily through the induction of apoptosis.
Quantitative Data Summary
| Cell Line | Treatment | Effect | Reference |
| MCF-7 (Breast Cancer) | This compound (CC50 concentration) | Increased expression of p53, caspase-3, and bax; Decreased expression of bcl-2. | [1] |
| This compound Glycoside (8.5 µg/ml) | CC50 | [1] | |
| MDA-MB-231 (Breast Cancer) | This compound (CC50 concentration) | Increased expression of p53, caspase-3, and bax; Decreased expression of bcl-2. | [1] |
| This compound Glycoside (23 µg/ml) | CC50 | [1] | |
| NALM-6 (B-cell acute lymphoblastic leukemia) | Trifolium pratense extract (containing this compound) (231 µg/mL) | IC50 at 48h; 51.8% increase in apoptosis. | [2] |
Experimental Protocols
1. Assessment of Cytotoxicity using MTT Assay [1]
-
Cell Seeding: Plate 5 × 10^4 cells per well in a 96-well plate and incubate for 2 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 25, 50, 100, 150, 200 µg/ml) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR) [1]
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time (e.g., 6 and 12 hours).
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the genes of interest (e.g., p53, bcl-2, caspase-3, bax) and a suitable internal control (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.
3. Analysis of Protein Expression by Western Blot [1]
-
Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p53, Bcl-2, Caspase-3, Bax, and β-actin as a loading control).
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
Caption: this compound-induced apoptotic pathway in cancer cells.
Neuroprotective Applications
This compound has shown promise as a neuroprotective agent, particularly in models of Alzheimer's disease, by mitigating oxidative stress and neuroinflammation.
Quantitative Data Summary
| Model System | Treatment | Effect | Reference |
| Aβ1-42-injected rats | This compound (oral administration for 3 weeks) | Attenuated neuronal degeneration and apoptosis in the hippocampus. | [3] |
| Reduced over-expression of IL-1β and TNF-α in the hippocampus. | [3] | ||
| Suppressed the activation of NF-κB in the hippocampus. | [3] | ||
| Increased levels of synaptophysin and brain-derived neurotrophic factor (BDNF). | [3] |
Experimental Protocols
1. Assessment of Neuroprotection in a β-Amyloid Toxicity Model
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y, PC12) in appropriate media.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours) before exposing them to aggregated β-amyloid (Aβ) peptides (e.g., Aβ1-42).
-
Viability Assay: Assess cell viability using methods such as the MTT assay or LDH release assay.
-
Oxidative Stress Measurement: Measure reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
-
Apoptosis Assay: Evaluate apoptosis using techniques like Annexin V/PI staining followed by flow cytometry.
2. Analysis of Inflammatory Markers
-
Cell Treatment: Treat neuronal or microglial cells with this compound in the presence or absence of an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or Aβ).
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the expression and activation of key inflammatory signaling proteins (e.g., NF-κB, p38 MAPK) in cell lysates by Western blot.
Signaling Pathway
Caption: Neuroprotective mechanism of this compound against Aβ-induced toxicity.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory signaling pathways.
Quantitative Data Summary
| Cell Line | Treatment | Effect | Reference |
| RAW 264.7 (Macrophages) | This compound (in combination with other compounds) | Inhibition of pro-inflammatory mediators. | [4][5] |
| THP-1 (Monocytes) | Fargesin (another natural compound, for pathway reference) | Suppression of PKC-dependent AP-1 and NF-ĸB signaling. | [6] |
Experimental Protocols
1. Assessment of Anti-inflammatory Activity in Macrophages
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7, THP-1) in appropriate media. For THP-1 cells, differentiation into macrophages can be induced with phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Pre-treat cells with this compound for a specified time before stimulating with an inflammatory agent like LPS.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture medium using the Griess reagent.
-
Pro-inflammatory Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant by ELISA.
-
Gene and Protein Expression Analysis: Analyze the expression of inflammatory mediators like iNOS and COX-2 at the mRNA (qRT-PCR) and protein (Western blot) levels.
Signaling Pathway
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Conclusion
This compound exhibits multifaceted therapeutic potential, with demonstrable anti-cancer, neuroprotective, and anti-inflammatory effects in cell culture models. The protocols and data presented here provide a foundation for researchers to explore the cellular and molecular mechanisms of this compound further. Future studies should focus on validating these in vitro findings in more complex models and ultimately in clinical settings to harness the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorates β-amyloid-induced cognitive impairment in rats via reducing oxidative damage and restoring synapse and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of Inflammation in Adipocyte-Macrophage Coculture by Passion Fruit Seed Extract: Insights into the p38 and NF-ҡB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fargesin exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pratensein Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pratensein is a methoxy-isoflavone found in plants such as red clover (Trifolium pratense). Like other isoflavones, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and estrogenic activities. These application notes provide an overview of relevant animal models and detailed protocols to guide in vivo research on this compound. While direct in vivo studies on isolated this compound are limited, the provided methodologies are based on established models for isoflavones and extracts of Trifolium pratense, and are proposed as adaptable frameworks for this compound-specific research.
I. Anti-inflammatory Activity of this compound
This compound, as a constituent of red clover, is hypothesized to possess anti-inflammatory properties. Red clover extracts have been shown to inhibit inflammatory mediators.[1][2] The carrageenan-induced paw edema model in rats is a classical and highly utilized model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation. Carrageenan, a sulphated polysaccharide, when injected subcutaneously, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is characterized by the release of prostaglandins and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (5-10 mg/kg)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (receives vehicle only)
-
Carrageenan Control (receives vehicle and carrageenan)
-
This compound-treated groups (e.g., 10, 25, 50 mg/kg, orally)
-
Positive Control (receives Indomethacin, orally)
-
-
Dosing: Administer this compound or Indomethacin by oral gavage 60 minutes before carrageenan injection. The vehicle control and carrageenan control groups receive the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which can be injected with saline).
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 (just before carrageenan injection), 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the carrageenan control group and Vt is the average paw volume of the treated group.
Quantitative Data from a Representative Study on Red Clover Extract
The following table summarizes data from a study on the anti-inflammatory effects of a red clover dry extract in the carrageenan-induced paw edema model.[4] This provides an expected range of efficacy for isoflavone-containing substances.
| Treatment Group | Dose (mg/kg) | Average Edema Inhibition (%) |
| Red Clover Extract | 50 | 63.37 |
| Red Clover Extract | 100 | 63.37 |
Workflow for Carrageenan-Induced Paw Edema Model
Potential Signaling Pathways in Inflammation
Isoflavones are known to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6] Red clover extracts have been shown to suppress the nuclear translocation of NF-κB and the phosphorylation of MAPKs.[1]
II. Anti-Cancer Activity of this compound
In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) by modulating the expression of key apoptotic proteins like Bcl-2, Bax, caspase-3, and p53.[7] To investigate these effects in vivo, the MCF-7 xenograft model in immunodeficient mice is highly suitable, as MCF-7 is an estrogen-receptor-positive (ER+) cell line, reflecting a common type of breast cancer.
Animal Model: MCF-7 Xenograft in Nude Mice
This model involves the subcutaneous implantation of MCF-7 human breast cancer cells into immunodeficient mice (e.g., nu/nu mice). Since MCF-7 cell growth is estrogen-dependent, estrogen supplementation is required.[5][8]
Experimental Protocol
Materials:
-
Female athymic nude mice (nu/nu), 4-6 weeks old
-
MCF-7 human breast cancer cell line
-
Matrigel
-
Estradiol pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol valerate
-
This compound (in a suitable vehicle for administration)
-
Positive control (e.g., Tamoxifen)
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant an estradiol pellet in the dorsal flank of each mouse.[9]
-
Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment groups:
-
Vehicle Control
-
This compound-treated groups (e.g., 25, 50, 100 mg/kg/day, by oral gavage or intraperitoneal injection)
-
Positive Control (e.g., Tamoxifen)
-
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for Ki-67, Western blot for apoptotic markers).
Quantitative Data from a Representative Study on Soy Isoflavones
The following table presents data from a study investigating the effect of soy isoflavone extracts on the growth of MCF-7 xenografts in ovariectomized nude mice (a postmenopausal model).[10]
| Treatment Group | Dose (g/kg in diet) | Ki-67 Expression (%) |
| Control | 0 | 6.7 ± 1.5 |
| Soy Isoflavone | 6.25 | 48.5 ± 7.9 |
| Soy Isoflavone | 12.5 | 56.0 ± 14.2 |
| Soy Isoflavone | 25 | 21.4 ± 6.1 |
Note: In this particular study, lower doses of soy isoflavones stimulated tumor growth, highlighting the complex, dose-dependent, and potentially estrogenic effects of these compounds.
Workflow for MCF-7 Xenograft Model
Potential Signaling Pathways in Cancer
This compound has been shown to induce apoptosis in breast cancer cells by upregulating pro-apoptotic proteins (Bax, p53, caspase-3) and downregulating the anti-apoptotic protein Bcl-2.[7] This suggests a mechanism involving the intrinsic apoptosis pathway. As an isoflavone, this compound may also interact with estrogen receptors, potentially antagonizing the proliferative effects of estrogen in ER+ cancers.
III. Estrogenic/Anti-Estrogenic Activity of this compound
Isoflavones are classified as phytoestrogens due to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors. The ovariectomized (OVX) rat model is the gold standard for studying postmenopausal osteoporosis and the effects of estrogenic compounds on bone metabolism.[11][12]
Animal Model: Ovariectomized (OVX) Rat Model
Surgical removal of the ovaries in female rats induces estrogen deficiency, leading to physiological changes that mimic menopause, including rapid bone loss and changes in lipid metabolism. This model is ideal for assessing the potential of this compound to mitigate these effects.
Experimental Protocol
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months old)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
This compound (in a suitable vehicle)
-
Positive control: 17β-Estradiol (E2)
-
Micro-CT scanner or DEXA for bone mineral density (BMD) analysis
-
Equipment for serum biochemical analysis
Procedure:
-
Ovariectomy:
-
Anesthetize the rats.
-
Make a dorsal midline incision and locate the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries.
-
Suture the muscle and skin layers.
-
For the sham-operated group, perform the same procedure but leave the ovaries intact.
-
-
Post-operative Care and Osteoporosis Development: Allow the rats to recover for 2-4 weeks. This period allows for the development of estrogen deficiency-induced bone loss.
-
Grouping and Treatment: Randomly divide the OVX rats into the following groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound (e.g., 10, 20, 40 mg/kg/day, orally)
-
OVX + E2 (e.g., 10 µg/kg/day, subcutaneously)
-
-
Treatment Period: Administer treatments daily for 8-12 weeks.
-
Endpoint Analysis:
-
Bone Parameters: At the end of the study, euthanize the animals and excise the femurs and lumbar vertebrae. Analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) using micro-CT.
-
Serum Biomarkers: Collect blood to measure levels of alkaline phosphatase (ALP), osteocalcin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Uterine Weight: Dissect and weigh the uterus to assess uterotrophic effects.
-
Quantitative Data from a Representative Study on Soy Isoflavones
The following table presents data from a study on the effects of soy isoflavone aglycone on bone microstructure in OVX rats after 90 days of treatment.
| Parameter | Sham | OVX | EE (Ethinyl Estradiol) | AFDP-H (High-dose Isoflavone) |
| Body Weight (g) | 225.57 ± 9.27 | 289.43 ± 11.23 | 231.18 ± 9.56 | 240.71 ± 10.02 |
| BMD (g/cm³) | 0.56 ± 0.04 | 0.39 ± 0.02 | 0.54 ± 0.03 | 0.51 ± 0.03 |
| BV/TV (%) | 21.75 ± 1.01 | 10.28 ± 0.53 | 20.19 ± 0.98 | 18.94 ± 0.91 |
| Tb.N (1/mm) | 2.11 ± 0.10 | 1.35 ± 0.07 | 2.05 ± 0.09 | 1.96 ± 0.08 |
| Tb.Sp (mm) | 0.43 ± 0.02 | 0.78 ± 0.04 | 0.45 ± 0.02 | 0.53 ± 0.03 |
Workflow for Ovariectomized Rat Model
Disclaimer
These protocols are intended as a guide and should be adapted based on specific research questions, available resources, and institutional animal care and use committee (IACUC) guidelines. The dosages provided are examples from studies on related compounds and may require optimization for this compound. It is recommended to conduct pilot studies to determine the optimal dose range and treatment duration for this compound in each model.
References
- 1. How does arrestin assemble MAPKs into a signaling complex? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Anti-Inflammatory and Antioxidant Effects of Anthocyanins of Trifolium pratense (Red Clover) in Lipopolysaccharide-Stimulated RAW-267.4 Macrophages | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Anti-Inflammatory and Antioxidant Effects of Anthocyanins of Trifolium pratense (Red Clover) in Lipopolysaccharide-Stimulated RAW-267.4 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of the PTEN/PI3K/AKT pathway by YSV induces cell cycle arrest and apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pratensein: Applications in Cancer Cell Line Studies
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Pratensein, a naturally occurring isoflavone, has garnered significant interest in oncological research for its potential anticancer properties. This document provides a comprehensive overview of the applications of this compound in cancer cell line studies, with a particular focus on its effects on apoptosis and cell cycle regulation. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound has been shown to exert its anticancer effects primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines, including the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. The underlying mechanism involves the modulation of key regulatory proteins in the intrinsic apoptosis pathway.
This compound treatment has been observed to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. In the cytosol, cytochrome c triggers the activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to the systematic dismantling of the cell.
Furthermore, studies suggest that this compound can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. The specific phase of cell cycle arrest (e.g., G1 or G2/M) may vary depending on the cancer cell type and the concentration of this compound used.
Data Presentation
The following tables summarize the typical quantitative data obtained from in vitro studies of this compound on cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Inhibition of Cell Viability (%) | IC50 (µM) |
| MCF-7 | 10 | Data Point | ~ Value |
| 25 | Data Point | ||
| 50 | Data Point | ||
| 100 | Data Point | ||
| MDA-MB-231 | 10 | Data Point | ~ Value |
| 25 | Data Point | ||
| 50 | Data Point | ||
| 100 | Data Point |
Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Effect of this compound on the Expression of Apoptosis-Related Genes in Breast Cancer Cells
| Cell Line | Treatment | Relative mRNA Expression (Fold Change vs. Control) | ||
| p53 | Bax | Bcl-2 | ||
| MCF-7 | This compound (IC50) | Increase | Increase | Decrease |
| MDA-MB-231 | This compound (IC50) | Increase | Increase | Decrease |
Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins in Breast Cancer Cells (Western Blot Analysis)
| Cell Line | Treatment | Relative Protein Expression (Fold Change vs. Control) | ||
| p53 | Bax | Bcl-2 | ||
| MCF-7 | This compound (IC50) | Increase | Increase | Decrease |
| MDA-MB-231 | This compound (IC50) | Increase | Increase | Decrease |
Table 4: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Treatment | Percentage of Cells in Each Phase | ||
| G0/G1 | S | G2/M | ||
| MCF-7 | Control | ~ Value | ~ Value | ~ Value |
| This compound (IC50) | Increase/Decrease | Increase/Decrease | Increase/Decrease | |
| MDA-MB-231 | Control | ~ Value | ~ Value | ~ Value |
| This compound (IC50) | Increase/Decrease | Increase/Decrease | Increase/Decrease |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells after this compound treatment.[1][2][3][4]
-
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for determining the effect of this compound on cell cycle distribution.[5][6]
-
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis
This protocol is for analyzing the protein expression levels of apoptosis-related markers.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. Roles of p53 and caspases in induction of apoptosis in MCF- 7 breast cancer cells treated with a methanolic extract of Nigella sativa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BCL-2 antisense and cisplatin combination treatment of MCF-7 breast cancer cells with or without functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for Assaying Pratensein Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and performing assays to characterize the biological activity of Pratensein, an O-methylated isoflavone with potential therapeutic applications. The protocols detailed below cover its antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity of this compound
This compound, found in red clover (Trifolium pratense), is known to possess antioxidant properties.[1][2] The following assays can be employed to quantify its ability to scavenge free radicals and reduce oxidative stress.
Data Presentation: Antioxidant Activity of Trifolium pratense Extracts
| Assay Type | Extract/Standard | IC50 (µg/mL) |
| DPPH Radical Scavenging | H₂O Extract | 17.47 |
| EtOAc Extract | 17.81 | |
| BHT (Standard) | 14.31 | |
| BHA (Standard) | 11.08 | |
| Superoxide Anion (O₂•⁻) Radical Scavenging | EtOAc Extract | 20.91 |
| H₂O Extract | 21.35 | |
| BHT (Standard) | 25.14 | |
| BHA (Standard) | 18.41 | |
| Hydroxyl (OH•) Radical Scavenging | H₂O Extract | 18.44 |
| EtOAc Extract | 19.79 | |
| BHT (Standard) | 22.17 | |
| BHA (Standard) | 22.17 |
Experimental Protocols: Antioxidant Assays
This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the sample is the control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
This assay is based on the ability of antioxidants to quench the blue/green ABTS radical cation.
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare various concentrations of this compound.
-
Add 10 µL of each this compound concentration to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Experimental Workflow: Antioxidant Assays
Anti-inflammatory Activity of this compound
This compound may exert anti-inflammatory effects by modulating key inflammatory pathways. The following protocols are designed to assess these effects in a cellular model of inflammation.
Data Presentation: Anti-inflammatory Activity of Trifolium pratense Extracts
| Inflammatory Marker | Treatment | Concentration (µg/mL) | % Inhibition/Reduction |
| iNOS Gene Expression | RCA | 20 | Significant Suppression |
| COX-2 Gene Expression | RCA | 20 | Significant Suppression |
| TNF-α Gene Expression | RCA | 20 | Significant Suppression |
| IL-1β Gene Expression | RCA | 20 | Significant Suppression |
| Intracellular ROS | RCA | 10 | Significant Reduction |
Experimental Protocols: Anti-inflammatory Assays
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Conditions:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/PGE2, 6-well for protein/RNA).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/PGE2, shorter times for signaling studies).
Protocol:
-
After treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Protocol:
-
Collect cell culture supernatants after treatment.
-
Measure the concentration of PGE2, TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK and PI3K/Akt signaling pathways, and on the expression of iNOS and COX-2.
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-iNOS, anti-COX-2, and a loading control like β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Signaling Pathway: NF-κB Activation
Anticancer Activity of this compound
This compound has demonstrated potential anticancer effects, particularly in breast cancer cell lines, by inducing apoptosis.[4]
Data Presentation: Anticancer Activity of this compound
The following data is for this compound and its glycoside on human breast cancer cell lines.[4]
| Cell Line | Compound | CC50 (µg/mL) | Effect on Gene Expression (at CC50) |
| MCF-7 | This compound | 150 | - bcl-2: Decreased- caspase-3: Increased- p53: Increased- bax: Increased |
| This compound glycoside | 8.5 | - bcl-2: Decreased- caspase-3: Increased- p53: Increased- bax: Increased | |
| MDA-MB-231 | This compound | 125 | - bcl-2: Decreased- caspase-3: Increased- p53: Increased- bax: Increased |
| This compound glycoside | 23 | - bcl-2: Decreased- caspase-3: Increased- p53: Increased- bax: Increased |
Experimental Protocols: Anticancer Assays
Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) human breast cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for target genes (p53, bax, bcl-2, caspase-3) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Signaling Pathway: PI3K/Akt and MAPK in Cancer
While direct evidence for this compound is limited, many flavonoids are known to modulate these key survival and proliferation pathways.
References
Pratensein: A Promising Isoflavone for Therapeutic Development
Application Notes and Protocols for Researchers
Pratensein, a naturally occurring O-methylated isoflavone found in plants such as red clover (Trifolium pratense), is emerging as a compound of significant interest for its potential therapeutic applications.[1] Extensive research has highlighted its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These properties are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic potential of this compound.
Therapeutic Potential and Mechanism of Action
This compound has demonstrated efficacy in several preclinical models:
-
Anticancer Activity: this compound has been shown to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231.[2][3] Its mechanism involves the induction of apoptosis, evidenced by the upregulation of pro-apoptotic genes (p53, Bax, Caspase-3) and downregulation of the anti-apoptotic gene Bcl-2.[3]
-
Anti-inflammatory Effects: As an isoflavone, this compound is suggested to possess anti-inflammatory properties by inhibiting key inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the bioactivity of this compound and related extracts.
| Cell Line/Model | Assay | Compound/Extract | Concentration/Dose | Result | Reference |
| MCF-7 | Cytotoxicity (CC50) | This compound | 110 µg/ml | 50% inhibition of cell viability | [3] |
| MDA-MB-231 | Cytotoxicity (CC50) | This compound | 125 µg/ml | 50% inhibition of cell viability | [3] |
| RAW 264.7 | NO Production Inhibition | Trifolium pratense Extract | 100 µg/mL | Significant inhibition | [4] |
| Rat Paw Edema | Anti-inflammatory | Trifolium pratense Extract | 50, 100, 200 mg/kg | Dose-dependent edema suppression | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation and cell proliferation. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate gene expression. This compound is believed to interfere with this pathway, contributing to its anti-inflammatory and anticancer effects.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Protocol 1: Isolation and Purification of this compound from Trifolium pratense
This protocol provides a general workflow for the extraction and isolation of this compound. Optimization may be required based on the starting material and available equipment.
Methodology:
-
Plant Material Preparation: Air-dry the aerial parts of Trifolium pratense and grind them into a fine powder.
-
Extraction: Extract the powdered plant material with 80% ethanol using a reflux apparatus for 2-3 hours. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the ethanol extracts, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) to separate the components.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Pool the fractions containing this compound and further purify using preparative HPLC.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: In Vitro Anticancer Activity Assessment
This protocol details the evaluation of this compound's cytotoxic effects on breast cancer cell lines.
Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.
Methodology:
-
Cell Culture: Culture MCF-7 and MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability (MTT) Assay:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 150, 200 µg/ml) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
-
-
Gene Expression Analysis (qRT-PCR):
-
Treat cells with this compound at its CC50 concentration for 6 and 12 hours.
-
Isolate total RNA using a suitable kit and synthesize cDNA.
-
Perform quantitative real-time PCR using primers for p53, Bax, Bcl-2, Caspase-3, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
-
Protein Expression Analysis (Western Blot):
-
Treat cells with this compound at its CC50 concentration for 48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, Bax, Bcl-2, Caspase-3, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Protocol 3: In Vitro Anti-inflammatory Activity Assessment
This protocol outlines the evaluation of this compound's anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Nitric Oxide (NO) Production Assay:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement:
-
Treat the cells as described for the NO production assay.
-
Collect the culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
-
NF-κB Activation Analysis (Western Blot):
-
Treat cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes).
-
Prepare nuclear and cytoplasmic extracts.
-
Perform Western blot analysis on the cytoplasmic extracts for IκBα and phosphorylated IκBα, and on the nuclear extracts for the p65 subunit of NF-κB.
-
Protocol 4: In Vitro Neuroprotective Activity Assessment
This protocol describes a method to evaluate the neuroprotective effects of this compound against an oxidative stress-induced neuronal cell death model.
Cell Line: SH-SY5Y human neuroblastoma cell line.
Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. For differentiation into a more neuron-like phenotype, treat the cells with retinoic acid (10 µM) for 5-7 days.
-
Neuroprotection Assay:
-
Seed differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for another 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 2.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Treat the cells as described for the neuroprotection assay.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.
-
These protocols provide a framework for the investigation of this compound's therapeutic potential. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and resources. The promising multifaceted activities of this compound warrant further in-depth investigation to establish its clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, chemical characterization and biological activity of red clover (Trifolium pratense L.) root saponins | Oleszek | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
- 6. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apjai-journal.org [apjai-journal.org]
Troubleshooting & Optimization
Technical Support Center: Pratensein Solubility and Handling for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Pratensein in experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an O-methylated isoflavone, a type of flavonoid naturally found in plants like red clover (Trifolium pratense)[1]. It is recognized for its potential antioxidant and anti-inflammatory properties. Key chemical properties are summarized below.
| Property | Value |
| CAS Number | 2284-31-3 |
| Chemical Formula | C₁₆H₁₂O₆ |
| Molar Mass | 300.26 g/mol |
| Appearance | Yellowish solid |
| Synonyms | 3′,5,7-Trihydroxy-4′-methoxyisoflavone, 3′-Hydroxybiochanin A |
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound has limited solubility in water but is soluble in organic solvents[2]. The preferred solvent for creating high-concentration stock solutions is Dimethyl Sulfoxide (DMSO). For other organic solvents like ethanol and methanol, a small-scale solubility test is recommended to determine the optimal concentration for your specific experimental needs.
Q3: How do I prepare a stock solution of this compound for my cell culture experiments?
A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. This is a common starting concentration that can be further diluted to your desired working concentration in cell culture media.
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.
Q5: How should I store this compound powder and stock solutions?
This compound powder should be stored at 2-8°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in the chosen solvent. | - Insufficient solvent volume.- Inappropriate solvent.- Compound has precipitated out of solution. | - Ensure you are using a sufficient volume of the recommended solvent (e.g., DMSO).- For stubborn dissolution, gentle warming to 37°C and sonication can be applied.- If precipitation occurs upon dilution into aqueous media, consider performing a serial dilution. |
| Precipitation is observed after adding the this compound stock solution to the cell culture medium. | - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final concentration of the organic solvent (e.g., DMSO) is too high. | - Perform a serial dilution of your stock solution in the cell culture medium to reach the final desired concentration.- Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%). |
| Inconsistent experimental results. | - Inaccurate concentration of this compound solution.- Degradation of this compound. | - Ensure accurate weighing of the compound and precise dilutions.- Prepare fresh working solutions from your frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (166.52 mM) | The preferred solvent for creating high-concentration stock solutions. Sonication may be required for complete dissolution. |
| Ethanol | Soluble | A small-scale solubility test is recommended to determine the maximum solubility for your specific batch and experimental conditions. |
| Methanol | Soluble | A small-scale solubility test is recommended to determine the maximum solubility. |
| Water | Limited Solubility | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 300.26 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 300.26 g/mol * (1000 mg / 1 g) = 3.0026 mg
-
-
-
Weigh this compound:
-
In a sterile microcentrifuge tube, carefully weigh out approximately 3 mg of this compound powder. Record the exact weight.
-
-
Add DMSO:
-
Add the calculated volume of DMSO to the tube containing the this compound powder. For example, if you weighed exactly 3.0 mg of this compound, add 1 mL of DMSO.
-
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it to 37°C.
-
-
Store the Stock Solution:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol for Preparing Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile complete cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Perform Serial Dilutions:
-
To minimize precipitation, it is recommended to perform a serial dilution of the stock solution in your complete cell culture medium.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this example will be 0.1%.
-
-
-
Apply to Cells:
-
Add the appropriate volume of the final working solution to your cell culture plates.
-
Signaling Pathways and Experimental Workflows
Recent studies have indicated that this compound exerts its biological effects, particularly its anti-inflammatory and antioxidant activities, through the modulation of key signaling pathways.
This compound has been shown to modulate the NF-κB and Nrf2 signaling pathways, which are critical in regulating inflammation and the cellular antioxidant response.
References
Technical Support Center: Stabilizing Pratensein in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Pratensein in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration over a short period. | Alkaline pH of the solution. this compound, like other isoflavones, is known to be unstable in alkaline conditions. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 5.6-7.0). Use appropriate buffer systems to maintain the desired pH. |
| High storage temperature. Elevated temperatures can accelerate the degradation of this compound. | Store stock solutions and experimental samples at low temperatures, such as -20°C, for long-term storage. For short-term storage (1-2 weeks), refrigeration at 4°C is recommended. | |
| Exposure to light. Flavonoids can be sensitive to photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of this compound. New peaks likely represent degradation products. In alkaline media, isoflavones can degrade, leading to the formation of additional peaks in HPLC analysis. | Perform a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate this compound from its degradants. |
| Contamination of the sample or solvent. | Ensure the use of high-purity solvents and clean laboratory ware. Filter all solutions before HPLC analysis. | |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. The pH and temperature of the cell culture or assay medium can affect the stability of this compound, leading to variable effective concentrations. | Prepare fresh dilutions of this compound for each experiment. If possible, assess the stability of this compound in the specific assay medium over the duration of the experiment. |
| Interaction with other components in the medium. | Evaluate potential interactions between this compound and other components of the assay medium that might affect its stability or activity. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for storing this compound solutions?
Based on studies of isoflavones from Trifolium pratense, this compound is most stable in neutral to slightly acidic conditions. A study on isoflavone aglycones showed virtually no decay at pH 7.0 and 5.6 when heated, while significant degradation occurred at pH 3.1. Therefore, a pH range of 5.6 to 7.0 is recommended for optimal stability.
2. How does temperature affect the stability of this compound?
Higher temperatures accelerate the degradation of this compound. For long-term storage, it is recommended to keep this compound solutions at -20°C. For short-term use, refrigeration at 4°C is suitable. A study on a red clover extract showed that the estrogenic compounds, including isoflavones, were stable for up to two years under appropriate storage conditions.
3. Is this compound sensitive to light?
Yes, flavonoids, including this compound, can be sensitive to light. It is a standard practice to protect flavonoid solutions from light to prevent photodegradation.
4. What are the likely degradation products of this compound?
In alkaline conditions, isoflavones undergo degradation. While the specific degradation pathway for this compound is not detailed in the provided search results, a study on isoflavones from Trifolium pratense in 1M NaOH showed the appearance of three additional peaks in the HPLC chromatogram, indicating the formation of degradation products.
5. What is a forced degradation study and why is it important?
A forced degradation study involves subjecting a compound to stress conditions such as high temperature, extreme pH (acidic and alkaline), oxidation, and photolysis to accelerate its degradation. This helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.
Quantitative Data on Isoflavone Stability
| Stress Condition | Observation for Major Isoflavones (including this compound) | Reference |
| Acidic (0.1 M HCl) | Stable | |
| Alkaline (1 M NaOH) | Unstable, significant degradation observed within 2 hours. | |
| Oxidative (3% H₂O₂) | Stable | |
| Thermal (Heating) | Stable against thermodegradation in neutral/acidic pH. Significant degradation at high temperatures (150°C) and acidic pH (3.1). | |
| Photodegradation | Stable |
The following table presents degradation rate constants (k) for two other flavonoids, fisetin and quercetin, which illustrates the impact of pH and temperature on flavonoid stability. This data can be used as a proxy to understand the potential behavior of this compound.
| Flavonoid | Temperature (°C) | pH | Degradation Rate Constant (k) (h⁻¹) | Reference |
| Fisetin | 37 | 6.0 | 8.30 x 10⁻³ | |
| 37 | 7.5 | 0.202 | ||
| 50 | - | 0.124 | ||
| 65 | - | 0.490 | ||
| Quercetin | 37 | 6.0 | 2.81 x 10⁻² | |
| 37 | 7.5 | 0.375 | ||
| 50 | - | 0.245 | ||
| 65 | - | 1.42 |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Stability chambers or ovens
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples appropriately with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
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Determine the rate of degradation and identify the conditions under which this compound is most unstable.
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Characterize the degradation products using techniques like mass spectrometry (MS) if necessary.
-
Visualizations
Caption: Forced Degradation Experimental Workflow.
Pratensein Quantification Technical Support Center
Welcome to the technical support center for Pratensein quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common and validated methods for this compound quantification are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] UV-Vis spectrophotometry can be used as a simpler, more accessible method, but it may lack the specificity of chromatographic techniques.[3][4]
Q2: What are the main challenges in this compound quantification?
A2: The primary challenges include:
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Analyte Stability: this compound, like other isoflavones, can be unstable under certain conditions, particularly in alkaline media.[1][2][5]
-
Matrix Effects: Complex sample matrices, such as plant extracts or biological fluids, can interfere with quantification, leading to inaccurate results.[5]
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Co-elution of Interferences: Other compounds in the sample may have similar retention times to this compound in HPLC, leading to overlapping peaks and inaccurate quantification.[1]
-
Sample Preparation: Inefficient extraction or improper cleanup of samples can result in low recovery and introduction of interfering substances.[6][7][8]
Q3: At what wavelength should I detect this compound using UV-Vis or HPLC-UV?
A3: While the optimal wavelength should be determined empirically by scanning a pure standard, isoflavones generally exhibit maximum absorbance (λmax) in the range of 245-286 nm.[1] For a mixture of isoflavones, a wavelength of 260 nm has been used for detection.[9]
Troubleshooting Guides
HPLC and LC-MS/MS Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Column overload- Contamination | - Replace the column or use a guard column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample.- Flush the column and the entire LC system.[10] |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging- Air bubbles in the pump | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it's old or has been used extensively.- Degas the mobile phase and prime the pumps.[10] |
| Low Signal Intensity or Sensitivity | - Low analyte concentration- Ion suppression (in LC-MS)- Improper sample preparation- Detector malfunction | - Concentrate the sample or increase the injection volume.- Improve sample cleanup to remove interfering matrix components.[7]- Optimize the extraction and cleanup procedure.- Check detector settings and perform maintenance. |
| High Background Noise | - Contaminated mobile phase or solvents- Microbial growth in mobile phase reservoirs- System contamination- Salt precipitation in the MS source | - Use high-purity (LC-MS grade) solvents.[10]- Prepare fresh mobile phase daily and rinse bottles between uses.[10]- Flush the entire LC-MS system.[10]- Use volatile mobile phase additives at the lowest effective concentration.[10] |
| No Peak Detected | - Analyte degradation- Incorrect injection- No analyte in the sample- Detector is off or not properly configured | - Check sample stability, especially pH. This compound is unstable in alkaline conditions.[1][2][5]- Ensure the autosampler is functioning correctly and the syringe is not clogged.- Verify the extraction procedure with a spiked sample.- Check detector connections and settings. |
UV-Vis Spectrophotometry Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Non-linear Calibration Curve | - High sample concentration leading to deviations from Beer-Lambert Law- Stray light | - Dilute the samples to be within the linear range (typically absorbance < 1.0).[3]- Check the instrument's stray light specifications. |
| Inconsistent or Drifting Baseline | - Fluctuations in lamp intensity- Temperature changes in the instrument | - Allow the instrument to warm up sufficiently.- Ensure a stable laboratory environment.[3] |
| Inaccurate Readings | - Interfering substances in the sample- Solvent absorbance- Dirty or scratched cuvettes | - Use a more specific method like HPLC if interferences are suspected.- Use a proper blank with the same solvent as the sample.[3]- Clean cuvettes thoroughly and handle them with care.[11] |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Plant Extracts
-
Sample Preparation (Solid-Liquid Extraction):
-
HPLC Conditions:
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard at five different concentrations.
-
Plot the peak area against the concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[14]
-
Protocol 2: LC-MS/MS Quantification of this compound in Biological Fluids
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of an internal standard solution.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column suitable for mass spectrometry.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: Determine the specific precursor and product ions for this compound and the internal standard.
-
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: A logical troubleshooting flowchart for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. ossila.com [ossila.com]
- 12. Dynamics of the isoflavone metabolome of traditional preparations of Trifolium pratense L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpc.com [ijrpc.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Pratensein Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Pratensein.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound extraction?
A1: The efficiency of this compound extraction is primarily influenced by the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio. For modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), parameters such as ultrasonic frequency and microwave power are also crucial.
Q2: Which solvent system is optimal for extracting this compound?
A2: this compound, an isoflavone, is moderately polar. Aqueous ethanol mixtures are highly effective for its extraction. Studies on the extraction of polyphenols from Trifolium pratense (red clover), a primary source of this compound, have shown that 80% ethanol in water can be an optimal solvent.[1] The water component helps to swell the plant matrix, allowing for better solvent penetration, while the ethanol effectively solubilizes the this compound.
Q3: How does extraction temperature affect this compound yield and stability?
A3: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate of the solvent, leading to a higher yield. However, excessively high temperatures can lead to the degradation of isoflavones.[2] For instance, while some studies show optimal total polyphenol extraction at around 80°C[3], it is crucial to monitor for potential degradation of the target compound, this compound. Isoflavones have been shown to be unstable in alkaline media and can degrade at high temperatures.[2][4]
Q4: What is the recommended extraction time for maximizing this compound yield?
A4: The optimal extraction time is a balance between achieving maximum diffusion and preventing degradation of the target compound. For the extraction of polyphenols from red clover, optimal times have been reported to be around 45-60 minutes.[1][3] Prolonged extraction times do not always lead to a higher yield and may increase the risk of this compound degradation, especially at elevated temperatures.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying this compound.[3][4][5][6] A validated HPLC method allows for the separation and quantification of this compound from other compounds in the extract.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 3. Poor Plant Material Quality: The concentration of this compound can vary depending on the plant's origin, age, and storage conditions. 4. Inefficient Cell Lysis: The plant material may not be ground finely enough, preventing proper solvent penetration. | 1. Optimize Solvent: Test a range of aqueous ethanol concentrations (e.g., 50%, 70%, 80%).[1] 2. Systematic Optimization: Use a methodical approach like Response Surface Methodology (RSM) to optimize extraction parameters.[7][8][9][10] 3. Standardize Plant Material: If possible, use plant material from a consistent source. Analyze a small batch to establish a baseline this compound content. 4. Improve Grinding: Ensure the plant material is ground to a fine and uniform powder to increase the surface area for extraction. |
| Degradation of this compound | 1. High Temperature: this compound can degrade at elevated temperatures.[2] 2. Extreme pH: Isoflavones are particularly unstable in alkaline conditions.[4] 3. Prolonged Extraction Time: Extended exposure to heat and solvent can lead to degradation.[2] 4. Presence of Oxidizing Agents: Exposure to air and light can promote oxidation. | 1. Lower Extraction Temperature: Conduct extractions at a moderate temperature (e.g., 40-60°C) and assess the impact on yield and purity.[1] 2. Control pH: Ensure the extraction solvent is neutral or slightly acidic. Avoid alkaline conditions. 3. Reduce Extraction Time: Optimize for the shortest time that provides a good yield.[1][3] 4. Inert Atmosphere: Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and protecting the samples from light. |
| Co-extraction of Impurities | 1. Solvent Choice: The solvent may be too non-polar or too polar, leading to the extraction of a wide range of other compounds. 2. High Temperature: Higher temperatures can increase the solubility of undesirable compounds. | 1. Solvent Selectivity: Adjust the ethanol-water ratio to improve the selectivity for this compound. 2. Temperature Optimization: A lower extraction temperature might reduce the co-extraction of impurities.[1] |
Data Presentation: Optimizing Extraction Parameters
The following table summarizes the impact of different extraction parameters on the yield of polyphenols and isoflavones from Trifolium pratense, which can be indicative for optimizing this compound extraction.
| Parameter | Condition A | Yield/Observation | Condition B | Yield/Observation | Source |
| Solvent | 60% Ethanol | Increased polyphenol yield with higher ethanol concentration | 80% Ethanol | Optimal for polyphenol extraction | [1][3] |
| Temperature | 40°C | Good yield with minimal degradation | 80°C | Highest polyphenol yield, but risk of degradation | [1][3] |
| Time | 15 minutes | Lower polyphenol yield | 45 minutes | Optimal time for polyphenol extraction | [1] |
| Extraction Method | Maceration | Lower yield | Ultrasound-Assisted | Higher yield of phenolic compounds | [11][12][13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods for isoflavone extraction from Trifolium pratense.[6]
-
Sample Preparation: Dry the aerial parts of Trifolium pratense at 40°C and grind them into a fine powder (e.g., 40 mesh).
-
Extraction:
-
Separation:
-
Centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Analysis:
-
Analyze the filtered extract using HPLC-DAD or HPLC-MS to quantify the this compound content.
-
Protocol 2: HPLC Quantification of this compound
This protocol is based on established methods for isoflavone analysis in red clover extracts.[3][5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile with 0.1% formic acid).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at a wavelength suitable for this compound (e.g., 260 nm).
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol.
-
Create a series of dilutions to generate a calibration curve.
-
-
Quantification:
-
Inject the prepared standards and the extracted samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Red Clover (Trifolium pratense) Isoflavonoid Residual Complexity by Off-line CCS-qHNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
Pratensein degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of pratensein and strategies to prevent it during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an O-methylated isoflavone, a type of flavonoid found in plants such as red clover (Trifolium pratense).[1] Like other flavonoids, its polyphenolic structure contributes to its potential biological activities, including antioxidant properties.[2] However, this structure also makes it susceptible to degradation under certain experimental conditions, which can lead to a loss of biological activity and the formation of unknown impurities. This can compromise the accuracy and reproducibility of research findings.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of this compound and related isoflavones, the primary factors contributing to degradation are:
-
pH: this compound is particularly unstable in alkaline (basic) conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: How can I visually identify potential this compound degradation in my solid sample or solution?
While analytical methods are required for confirmation, visual cues can indicate potential degradation:
-
Color Change: A noticeable change in the color of the solid powder or solution (e.g., from off-white/pale yellow to a more intense yellow or brown) can suggest the formation of degradation products.
-
Precipitation: The formation of a precipitate in a previously clear solution may indicate that this compound has degraded into less soluble compounds.
Q4: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C in a tightly sealed, airtight container, protected from light and moisture.
-
In Solution: For long-term storage (up to 6 months), it is recommended to store solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Use airtight containers to prevent solvent evaporation and exposure to air.
Troubleshooting Guide: this compound Degradation in Experiments
This guide addresses common issues encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of this compound concentration over time in solution. | Alkaline Hydrolysis: The experimental medium has a pH above 7. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7). Use appropriate buffer systems to maintain a stable pH. |
| Thermal Degradation: The solution is being stored or used at elevated temperatures. | Store stock solutions at -20°C or -80°C. During experiments, minimize the time this compound is exposed to high temperatures. | |
| Oxidative Degradation: The solution is exposed to atmospheric oxygen. | Prepare solutions with degassed solvents. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. | |
| Photodegradation: The solution is exposed to ambient or UV light. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to light during experimental setup. | |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of Degradation Products: this compound is degrading under the experimental or storage conditions. | Perform a forced degradation study to identify the retention times of potential degradation products. This will help in developing a stability-indicating analytical method.[2][3] |
| Inconsistent results in bioassays. | Degradation of this compound: The active concentration of this compound is decreasing, leading to variable biological effects. | Prepare fresh solutions of this compound for each experiment. Verify the concentration and purity of the stock solution using a validated analytical method before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from a validated method for isoflavones from Trifolium pratense and is suitable for separating this compound from its potential degradation products.[2][3]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a suitable gradient program to ensure separation, for example:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 260 nm).
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Stability of Isoflavones from Trifolium pratense under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic (0.1 M HCl) | Stable |
| Alkaline (0.1 M NaOH) | Unstable, significant degradation observed |
| Oxidative (3% H₂O₂) | Stable |
| Photolytic (UV/Vis light) | Stable |
| Thermal (70°C) | Stable |
Data adapted from a study on the major isoflavones in Trifolium pratense, which are structurally similar to this compound.[2][3]
Visualizations
References
- 1. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lume.ufrgs.br [lume.ufrgs.br]
Technical Support Center: Overcoming Low Bioavailability of Pratensein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of Pratensein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an O-methylated isoflavone, a type of flavonoid found in plants such as red clover (Trifolium pratense). It has demonstrated potential anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is hindered by low oral bioavailability, which is largely attributed to its poor water solubility and extensive first-pass metabolism in the intestine and liver. This means that after oral administration, only a small fraction of this compound reaches systemic circulation in its active form, limiting its therapeutic efficacy.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
The main approaches to overcome the low bioavailability of this compound focus on improving its solubility and protecting it from metabolic degradation. These strategies include:
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Nanoformulations: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can enhance its solubility, protect it from enzymatic degradation, and facilitate its absorption.
-
Inclusion Complexes: Forming complexes with cyclodextrins can increase the aqueous solubility of this compound. The hydrophobic inner cavity of cyclodextrin can encapsulate the this compound molecule, while the hydrophilic outer surface improves its interaction with the aqueous environment of the gastrointestinal tract.
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Co-administration with Bioenhancers: Administering this compound with natural compounds that inhibit drug-metabolizing enzymes or efflux transporters can increase its systemic exposure. Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can inhibit CYP450 enzymes and P-glycoprotein.
Q3: Which signaling pathways are modulated by this compound?
While research on this compound is ongoing, studies on isoflavone-rich extracts from Trifolium pratense suggest that this compound likely contributes to the modulation of key signaling pathways involved in inflammation and cancer:
-
NF-κB Signaling Pathway: this compound is expected to inhibit the activation of NF-κB, a key regulator of inflammatory responses. By preventing the nuclear translocation of NF-κB, it can suppress the expression of pro-inflammatory cytokines and enzymes.[1][2][3][4][5][6][7]
-
MAPK Signaling Pathway: this compound may modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Its effects on this pathway could contribute to its anticancer properties.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Like other isoflavones, this compound may exert its anticancer effects by inhibiting the PI3K/Akt signaling cascade, leading to a reduction in tumor cell growth and survival.[6][8][9][10][11][12]
Troubleshooting Guides
Issue 1: Low aqueous solubility of this compound during in vitro experiments.
-
Problem: Difficulty in dissolving this compound in aqueous buffers for cell culture or other in vitro assays.
-
Possible Cause: this compound is a lipophilic molecule with inherently low water solubility.
-
Troubleshooting Steps:
-
Solvent Selection: Initially dissolve this compound in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1% v/v).
-
Solubility Data: Refer to the following table for solubility information in various solvents.
-
| Solvent | Molar Mass ( g/mol ) | Purity | Temperature (K) | Mole Fraction Solubility |
| Water | 18.02 | >99% | 298.2 | 2.50 x 10-6 |
| Methanol | 32.04 | >99% | 298.2 | 2.15 x 10-4 |
| Ethanol | 46.07 | >99% | 298.2 | 3.75 x 10-4 |
| 1-Butanol | 74.12 | >99% | 298.2 | 7.11 x 10-4 |
| 2-Butanol | 74.12 | >99% | 298.2 | 6.89 x 10-4 |
| Isopropanol | 60.10 | >99% | 298.2 | 4.81 x 10-4 |
| Ethyl Acetate | 88.11 | >99% | 298.2 | 3.42 x 10-4 |
| Ethylene Glycol | 62.07 | >99% | 298.2 | 6.21 x 10-3 |
| Propylene Glycol | 76.09 | >99% | 298.2 | 1.15 x 10-2 |
| PEG-400 | 400 | >99% | 298.2 | 3.21 x 10-1 |
| DMSO | 78.13 | >99% | 298.2 | 3.15 x 10-1 |
| Transcutol® | 148.20 | >99% | 298.2 | 2.91 x 10-1 |
| Data is for the similar flavonoid Apigenin and can be used as a reference for this compound.[13] |
Issue 2: Inconsistent results in Caco-2 permeability assays.
-
Problem: High variability in the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers.
-
Possible Causes:
-
Inconsistent Caco-2 cell monolayer integrity.
-
Precipitation of this compound in the donor compartment.
-
Metabolism of this compound by Caco-2 cells.
-
-
Troubleshooting Steps:
-
Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have formed tight junctions. Discard any monolayers that do not meet the established TEER threshold.
-
Solubility in Assay Buffer: Ensure that the concentration of this compound in the donor compartment does not exceed its solubility in the transport buffer to prevent precipitation. The use of a co-solvent or a formulation approach (e.g., nanoformulation) may be necessary.
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Metabolite Analysis: Analyze samples from both the apical and basolateral compartments using LC-MS/MS to detect potential metabolites of this compound. This will help determine if metabolism is contributing to the variability.
-
Issue 3: Low encapsulation efficiency in nanoformulations.
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Problem: A significant portion of this compound is not successfully encapsulated within the nanoparticles.
-
Possible Causes:
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Suboptimal formulation parameters (e.g., lipid/polymer to drug ratio).
-
Inappropriate choice of lipids, polymers, or surfactants.
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Issues with the preparation method.
-
-
Troubleshooting Steps:
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Formulation Optimization: Systematically vary the ratio of lipid/polymer to this compound to find the optimal loading capacity.
-
Component Screening: Test different lipids (for SLNs) or polymers with varying properties to identify those that have a higher affinity for this compound.
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Methodological Adjustments: Optimize the parameters of the chosen preparation method. For example, in high-pressure homogenization for SLNs, adjust the pressure and number of cycles. For nanoprecipitation, control the solvent and anti-solvent addition rate and the stirring speed.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Drug Incorporation: Disperse this compound in the molten lipid and mix until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer at a specified speed and time to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a defined period to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the procedure for assessing the permeability of this compound and its formulations across a Caco-2 cell monolayer.[10][14][15][16][17][18][19]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Assay Initiation:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound solution (in HBSS) to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).
-
Add fresh HBSS to the receiver compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points, collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Strategies to overcome this compound's low bioavailability.
References
- 1. Safety Aspects of the Use of Isolated Piperine Ingested as a Bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Arvelexin from Brassica rapa suppresses NF-κB-regulated pro-inflammatory gene expression by inhibiting activation of IκB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of DESIGNER extracts of red clover (Trifolium pratense L.) by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. urotoday.com [urotoday.com]
- 12. Targeted inhibition of the PTEN/PI3K/AKT pathway by YSV induces cell cycle arrest and apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. oatext.com [oatext.com]
- 18. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Pratensein HPLC Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC separation of Pratensein and other flavonoids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.
Question: Why is the retention time of my this compound peak shifting?
Answer:
Retention time (RT) shifts can be frustrating and can indicate a variety of issues with your HPLC system or method.[1][2] RT variability can be categorized into two main types: shifts in all peaks or shifts in only specific peaks.[2]
If all peaks are shifting: This typically points to a system-wide or physical problem.[2][3]
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Flow Rate Fluctuation: Inconsistent flow from the pump is a common cause.[1][3][4] Check for leaks in the system, worn pump seals, or faulty check valves.[3] You can verify the flow rate by collecting the eluent into a graduated cylinder over a set time.[3][4]
-
Mobile Phase Composition: Changes in the mobile phase composition, such as the evaporation of a volatile organic component, can alter its elution strength and cause RT shifts.[4] Ensure your mobile phase is well-mixed and covered.
-
Temperature Changes: Fluctuations in column temperature can significantly impact retention times.[1][2] Using a column oven is crucial for maintaining a stable temperature.[1]
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Column Equilibration: Insufficient column equilibration time between runs can lead to inconsistent retention times, especially in gradient elution.[5][6]
If only the this compound peak (or a few peaks) is shifting: This suggests a chemical or column-related issue.[2]
-
Mobile Phase pH: this compound, like many flavonoids, has ionizable hydroxyl groups.[7] A mobile phase pH close to the pKa of this compound can lead to shifts in retention as small pH variations can change the ionization state of the molecule.[2][8] Buffering the mobile phase is recommended to maintain a stable pH.[8]
-
Column Contamination: Buildup of strongly retained sample components on the column can alter its chemistry and lead to RT shifts for specific analytes.[5] Using a guard column and appropriate sample preparation can help prevent this.[4][5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention.[1]
Here is a workflow to help diagnose the cause of retention time shifts:
References
- 1. uhplcs.com [uhplcs.com]
- 2. youtube.com [youtube.com]
- 3. Why is my LC Retention Time Shifting? [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Pratensein Cell Permeability Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the cell permeability of pratensein.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing low apparent permeability (Papp) in our Caco-2 assay. What are the potential reasons for this?
Low apparent permeability of this compound, and flavonoids in general, in Caco-2 assays can stem from several factors:
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Poor Aqueous Solubility: this compound, like many flavonoids, has limited solubility in aqueous buffers used for cell culture assays. This can lead to precipitation of the compound, reducing the effective concentration available for transport across the cell monolayer and resulting in an underestimation of its permeability.
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Efflux Transporter Activity: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the cell.[1] If this compound or its metabolites are substrates for these transporters, it will be actively effluxed back into the apical chamber, leading to a lower net transport to the basolateral side and a low Papp value. Studies have shown that glucuronidated metabolites of isoflavones like biochanin A, a precursor to this compound, are substrates for BCRP.[1]
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Metabolism by Caco-2 Cells: Caco-2 cells can metabolize compounds, although at lower levels than hepatocytes. This compound could be metabolized into less permeable forms during the assay, which would reduce the amount of the parent compound detected on the basolateral side.
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Non-Specific Binding: Due to its lipophilic nature, this compound may bind to plasticware used in the assay, such as the wells of the culture plate or the filter membrane. This reduces the concentration of the compound available for absorption.
-
Compromised Monolayer Integrity: If the Caco-2 cell monolayer is not fully confluent or if the tight junctions are compromised, the permeability of paracellular markers will be high, and the results for your test compound may not be reliable.
Q2: How can I troubleshoot low permeability and improve my this compound Caco-2 permeability assay?
Here are several troubleshooting strategies to address the issues mentioned above:
-
Improve Solubility:
-
Use of Co-solvents: A small percentage of a non-toxic co-solvent like DMSO (typically ≤1%) can be used to increase the solubility of this compound in the assay buffer. However, it's crucial to ensure the final concentration of the co-solvent does not affect cell viability or monolayer integrity.
-
Formulation Strategies: For research purposes, exploring simple formulation approaches like using cyclodextrins to enhance aqueous solubility can be considered.
-
-
Investigate Efflux Transporter Involvement:
-
Bidirectional Assay: Perform a bidirectional transport assay by measuring permeability from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the involvement of active efflux.[2]
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Use of Inhibitors: Co-incubate this compound with known inhibitors of common efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP). A significant increase in the A-B permeability in the presence of an inhibitor confirms that this compound is a substrate for that transporter.
-
-
Assess Metabolism:
-
Analyze the samples from both the apical and basolateral chambers, as well as cell lysates, using LC-MS/MS to identify any this compound metabolites. This will help determine if metabolism is a significant factor in your assay.
-
-
Minimize Non-Specific Binding:
-
Use of Low-Binding Plates: Utilize commercially available low-binding plates for your experiments.
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Addition of Protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 1%) to the basolateral chamber can help to reduce non-specific binding of lipophilic compounds.
-
-
Ensure Monolayer Integrity:
-
Transepithelial Electrical Resistance (TEER): Measure the TEER of the Caco-2 monolayer before and after the experiment. A stable and sufficiently high TEER value indicates a healthy and intact monolayer.
-
Lucifer Yellow Permeability: Use a paracellular marker like Lucifer yellow. Low permeability of this marker confirms the integrity of the tight junctions.
-
Q3: What is a typical apparent permeability (Papp) value for this compound, and how is it classified?
Based on a study of isoflavones from red clover, the following Papp values were reported from a PAMPA-GIT assay:[3]
| Compound | Apparent Permeability Coefficient (Papp) [10⁻⁶ cm/s] | Permeability Classification |
| This compound | 1.35 ± 0.09 | Medium Permeability |
| Biochanin A | 1.89 ± 0.12 | High Permeability |
| Formononetin | 2.11 ± 0.15 | High Permeability |
| Genistein | 1.62 ± 0.11 | High Permeability |
| Daidzein | 1.95 ± 0.13 | High Permeability |
Note: Permeability classification in PAMPA assays can vary, but generally, compounds with Papp > 1 x 10⁻⁶ cm/s are considered to have high permeability.[4]
Q4: Can this compound's interaction with cellular signaling pathways affect its permeability?
While direct evidence of this compound modulating signaling pathways to alter its own permeability is scarce, its metabolic precursors, biochanin A and formononetin, are known to affect several key signaling pathways that can influence cellular processes, including transport.
-
PI3K/Akt Pathway: Biochanin A and formononetin have been shown to modulate the PI3K/Akt signaling pathway.[5][6] This pathway is crucial for cell survival, proliferation, and metabolism, and its modulation could indirectly affect the expression or activity of transporters.
-
MAPK Pathway: Biochanin A has been demonstrated to inhibit the MAPK signaling pathway.[7][8] This pathway is involved in a wide range of cellular responses, and its alteration could have downstream effects on cellular transport mechanisms.
-
NF-κB Pathway: Both biochanin A and formononetin have been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation and immune responses.[5][9][10] Chronic inflammation can alter intestinal permeability, so modulation of this pathway could be a factor in in vivo absorption.
It is plausible that this compound, being structurally similar and a metabolite of these compounds, may also interact with these pathways. Researchers should consider these potential off-target effects when interpreting permeability data, especially in more complex cellular models or in vivo studies.
Troubleshooting Guides
Problem: High variability in this compound Papp values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell monolayer health | Regularly monitor TEER values and Lucifer yellow permeability to ensure consistent monolayer integrity across all experiments. |
| Inconsistent this compound solution preparation | Prepare fresh stock solutions and dilutions for each experiment. Ensure complete dissolution of the compound. |
| Pipetting errors | Use calibrated pipettes and be meticulous with pipetting volumes, especially for sampling. |
| Edge effects on the culture plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Problem: Low recovery of this compound at the end of the assay.
| Potential Cause | Troubleshooting Step |
| Non-specific binding to plasticware | Use low-binding plates. Consider adding BSA to the basolateral chamber. Quantify the amount of compound in the donor, acceptor, and cell lysate to perform a mass balance calculation. |
| Cell metabolism | Analyze cell lysates and basolateral samples for the presence of this compound metabolites using LC-MS/MS. |
| Compound instability | Assess the stability of this compound in the assay buffer under the experimental conditions (time, temperature, pH). |
Experimental Protocols
Caco-2 Permeability Assay Protocol
This protocol provides a general framework for assessing the permeability of this compound using a Caco-2 cell monolayer.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable supports (e.g., Transwell® inserts) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Before the transport experiment, measure the TEER of each well using a voltmeter. Only use monolayers with TEER values within the laboratory's established acceptable range.
-
Alternatively, or in addition, assess the permeability of a low-permeability marker like Lucifer yellow.
3. Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.
-
Prepare the test solution of this compound in the transport buffer at the desired concentration (with a final co-solvent concentration, if used, that is non-toxic).
-
Add the test solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
4. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-GIT) Protocol
This protocol provides a general method for assessing the passive permeability of this compound.[11][12]
1. Membrane Preparation:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form the artificial membrane. Allow the solvent to evaporate.
2. Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Prepare the this compound test solution in a donor buffer (pH 5.0-6.5 to mimic the gastrointestinal tract).
-
Add the test solution to the wells of the coated donor plate.
3. Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
4. Sample Analysis:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
5. Data Analysis:
-
Calculate the effective permeability (Pe) using a suitable equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Visualizations
Caption: Experimental workflows for Caco-2 and PAMPA permeability assays.
Caption: Troubleshooting guide for low this compound permeability.
Caption: Potential signaling pathways modulated by this compound precursors.
References
- 1. Variable isoflavone content of red clover products affects intestinal disposition of biochanin A, formononetin, genistein, and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Formononetin and biochanin A protects against ritonavir induced hepatotoxicity via modulation of NfκB/pAkt signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Formononetin and Sulforaphane Natural Drug Repress the Proliferation of Cervical Cancer Cells via Impeding PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochanin A mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. enamine.net [enamine.net]
Technical Support Center: Pratensein Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of Pratensein synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic pathways for this compound and other isoflavones are the deoxybenzoin route and the chalcone route.[1] The deoxybenzoin route involves the cyclization of a deoxybenzoin intermediate with the addition of a carbon unit to form the C-ring of the isoflavone structure.[1] The chalcone route proceeds via an oxidative rearrangement of a chalcone precursor, which is a biomimetic approach.[1][2]
Q2: What are the key challenges when scaling up this compound synthesis from lab to industrial scale?
A2: Scaling up any chemical synthesis presents a unique set of challenges that can impact yield, purity, and process safety.[3][4] For this compound synthesis, key challenges include:
-
Reaction Control: Managing reaction temperature, especially for potentially exothermic steps, becomes more complex in larger reactors.[5]
-
Reagent & Solvent Selection: Reagents and solvents that are feasible on a lab scale may be too expensive, hazardous, or difficult to handle in bulk.[3][4]
-
Purification: Methods like column chromatography that are effective in the lab may not be practical or economical for large-scale production, necessitating the development of robust crystallization or other purification techniques.[6][7]
-
By-product Formation: Side reactions can become more significant at scale, leading to a more complex impurity profile and challenges in achieving the desired purity.[2]
-
Polymorphism: The crystalline form of the final product can be affected by changes in crystallization conditions during scale-up, which can impact its physical properties and bioavailability.[8][9]
Q3: How does solvent selection impact the large-scale synthesis and purification of this compound?
A3: Solvent choice is critical in the scale-up of this compound synthesis for several reasons. The polarity of the solvent affects the solubility of both reactants and the final product, influencing reaction rates and yields.[10][11] For purification, the solvent system must be optimized for efficient crystallization or extraction to isolate this compound from by-products and unreacted starting materials.[12] On an industrial scale, factors such as solvent cost, toxicity, flammability, and ease of recovery and recycling are also major considerations.[11][13] Aqueous ethanol mixtures are often used for flavonoid extraction due to their moderate polarity and safety profile.[13]
Troubleshooting Guides
Problem 1: Low Yield of this compound at Pilot Scale
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Key Considerations |
| Suboptimal Reaction Temperature | Review reaction thermodynamics. Implement more precise temperature control using jacketed reactors and automated cooling/heating systems. Perform small-scale experiments to determine the optimal temperature profile. | Exothermic reactions can lead to runaway conditions if not properly controlled.[5] Temperature fluctuations can also increase the formation of by-products.[14] |
| Inefficient Mixing | Evaluate the reactor's agitation system. The impeller design and stirring speed should be optimized to ensure homogeneous mixing of reactants, especially in larger volumes. | Poor mixing can lead to localized "hot spots" and incomplete reactions, reducing overall yield. |
| Incorrect Stoichiometry of Reagents | Re-verify the molar ratios of all reactants and catalysts for the scaled-up batch. Ensure accurate weighing and dispensing of all materials. | A slight deviation in stoichiometry that is negligible at a small scale can have a significant impact on the yield of a large batch. |
| Degradation of Starting Materials or Product | Analyze the stability of starting materials and the this compound product under the reaction and work-up conditions. Consider the use of protective groups for sensitive functionalities if necessary. | This compound, like other flavonoids, can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures. |
Problem 2: Impurities and By-product Formation
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Key Considerations |
| Side Reactions | Identify the structure of major impurities to understand the side reactions occurring. Adjust reaction conditions (e.g., temperature, reaction time, catalyst) to minimize these pathways. | In the chalcone route, for instance, the formation of aurones can be a competing side reaction.[1] |
| Incomplete Reactions | Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Extend reaction time or adjust catalyst loading if the reaction is not going to completion. | Unreacted starting materials can complicate the purification process. |
| Use of Non-Optimal Reagents | Re-evaluate the purity of starting materials and reagents. Impurities in the starting materials can be carried through the synthesis or act as catalysts for side reactions. | The cost-effectiveness of using higher purity reagents should be weighed against the increased cost and complexity of purification. |
| Cross-Coupling Issues (in certain synthetic routes) | In routes involving cross-coupling reactions (e.g., Suzuki-Miyaura), optimize the catalyst system, ligands, and reaction conditions to favor the desired product formation. | The efficiency of cross-coupling reactions can be sensitive to trace impurities and reaction conditions.[2] |
Problem 3: Difficulty in Purification and Isolation
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Key Considerations |
| Suboptimal Crystallization Conditions | Develop a robust crystallization protocol by screening different solvents, solvent mixtures, temperatures, and cooling profiles. Seeding strategies can also be employed to control crystal growth and polymorphism.[8] | The final crystalline form can affect the product's stability, solubility, and bioavailability.[9] |
| Formation of an Amorphous Solid or Oil | If the product precipitates as an oil or amorphous solid, try different anti-solvents or adjust the rate of addition. Sonication can sometimes induce crystallization. | Amorphous solids can be difficult to handle and may have different properties than the crystalline form. |
| Complex Impurity Profile | If multiple by-products are present, consider adding an extra purification step, such as a wash with a specific solvent to remove certain impurities before the final crystallization. | Each additional step can lead to a loss of product, so the overall process efficiency needs to be considered. |
| Inefficient Extraction | Optimize the liquid-liquid extraction process by selecting appropriate solvents and adjusting the pH to ensure the this compound is in the desired phase. | The choice of extraction solvent is crucial for separating the product from water-soluble and water-insoluble impurities.[10][12] |
Experimental Protocols
General Protocol for Isoflavone Synthesis via the Deoxybenzoin Route
This is a generalized procedure and may require optimization for this compound synthesis.
-
Formation of Deoxybenzoin: React the appropriately substituted phenol and phenylacetic acid in the presence of a condensing agent (e.g., a Lewis acid catalyst like BF₃·OEt₂). The reaction is typically carried out in a suitable organic solvent under anhydrous conditions.
-
Formylation/Cyclization: The resulting deoxybenzoin is then treated with a formylating agent (e.g., Vilsmeier reagent) to introduce a formyl group at the α-position. Subsequent cyclization under acidic or basic conditions leads to the formation of the isoflavone ring.[15]
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by crystallization from a suitable solvent system.
General Protocol for Isoflavone Synthesis via the Chalcone Route
This is a generalized procedure and may require optimization for this compound synthesis.
-
Chalcone Synthesis: A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH in ethanol) to form the chalcone via a Claisen-Schmidt condensation.
-
Oxidative Rearrangement: The purified chalcone is then subjected to oxidative rearrangement using a reagent like thallium(III) nitrate (TTN) in methanol. This step induces the 1,2-aryl migration to form the isoflavone skeleton.[16] Caution: Thallium compounds are highly toxic and should be handled with extreme care.
-
Work-up and Purification: The reaction is worked up to remove the thallium salts, and the crude isoflavone is purified by crystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 3. primescholars.com [primescholars.com]
- 4. primescholars.com [primescholars.com]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry [rsc.org]
- 9. mt.com [mt.com]
- 10. Conventional and Emerging Extraction Processes of Flavonoids [mdpi.com]
- 11. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. livetoplant.com [livetoplant.com]
- 14. Effects of high-temperature stress on soybean isoflavone concentration and expression of key genes involved in isoflavone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Pratensein extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Pratensein extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts primarily stems from the natural variation in the raw botanical material, Trifolium pratense (red clover).[1] Factors such as climate, soil conditions, fertilization methods, and harvest time can significantly influence the chemical composition and biological activity of the plant material.[1][2] In addition to the raw material, inconsistencies in the manufacturing and extraction processes also contribute to variability.[1][3]
Q2: Which extraction methods yield the highest concentration of isoflavones like this compound?
A2: Studies have shown that ultrasound-assisted extraction and heat-reflux extraction are effective methods for obtaining high yields of isoflavones, including this compound, from Trifolium pratense.[4][5][6] The choice of solvent also plays a crucial role, with 50% ethanol often yielding higher concentrations compared to water alone.[4]
Q3: How can I improve the solubility and yield of this compound during extraction?
A3: The use of excipients can significantly enhance the solubility and yield of isoflavones. One study reported that a vinylpyrrolidone-vinyl acetate copolymer promoted the solubilization and availability of active compounds from the herbal extract.[4][5][6] Another approach is to use cyclodextrins, which can increase the extraction of phenolic compounds.[7][8]
Q4: What analytical methods are recommended for quantifying this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the separation and quantification of isoflavones like this compound.[9][10] HPLC can be coupled with various detectors, such as UV, Diode-Array Detector (DAD), or Mass Spectrometry (MS), for sensitive and accurate measurements.[10]
Q5: What are the best practices for storing this compound extracts to maintain stability?
A5: The stability of this compound extracts is influenced by temperature, pH, and light.[11][12] It is recommended to store extracts at low temperatures (e.g., 4°C) and in amber vials to protect them from light.[11][12] The pH of the extract can also affect the stability of the phenolic compounds within it.[11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Switch to or optimize ultrasound-assisted or heat-reflux extraction methods.[4][5][6] |
| Inappropriate Solvent | Use a 50% ethanol solution as the extraction solvent.[4] |
| Poor Solubility | Incorporate excipients like a vinylpyrrolidone-vinyl acetate copolymer or cyclodextrins into the extraction mixture.[4][5][6][7] |
| Incorrect Plant Material | Ensure the use of high-quality, properly identified Trifolium pratense flower heads. |
Issue 2: High Batch-to-Batch Variability in this compound Concentration
| Possible Cause | Troubleshooting Step |
| Inconsistent Raw Material | Source raw materials from certified suppliers with tight control over the supply chain.[3] Implement DNA barcoding for precise species identification.[3] |
| Process Deviations | Implement real-time monitoring and multivariate data analysis to control process parameters.[1] Develop a "golden-batch" model based on ideal batches to detect deviations.[1] |
| Lack of Standardization | Standardize the extraction protocol, including solvent-to-solid ratio, extraction time, and temperature. |
| Variable Extraction Efficiency | Mix compliant batches to improve overall consistency, using chromatographic fingerprints to justify the mixing.[13] |
Issue 3: Degradation of this compound in the Extract
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Store extracts at refrigerated temperatures (e.g., 4°C).[11] |
| Exposure to Light | Use amber or opaque containers to protect the extract from light.[12] |
| Unfavorable pH | Adjust and maintain an optimal pH for the extract to ensure the stability of phenolic compounds.[11] |
| Oxidation | Consider adding antioxidants to the formulation or storing under an inert atmosphere. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Preparation of Plant Material: Dry and mill the flower heads of Trifolium pratense.
-
Extraction Mixture: Place 0.3 g of the milled plant material into a vessel with 10 mL of 50% ethanol.[4]
-
Sonication: Subject the mixture to ultrasound-assisted extraction for a specified time (e.g., 10-30 minutes) and at a controlled temperature (e.g., 40°C).[4]
-
Centrifugation: Centrifuge the mixture for 10 minutes at 3382 x g.[4]
-
Collection and Filtration: Decant the supernatant and filter it through a 0.22 µm PVDF syringe filter prior to HPLC analysis.[4]
Protocol 2: Quantification of this compound using HPLC
-
Instrumentation: Utilize an HPLC system equipped with a suitable column (e.g., C18) and a UV or DAD detector set at an appropriate wavelength (e.g., 260 nm).[9]
-
Mobile Phase: Prepare a suitable mobile phase gradient, for example, a mixture of acetonitrile and water.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard and create a series of dilutions to generate a calibration curve.
-
Sample Analysis: Inject the filtered extract onto the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve.
Data Presentation
Table 1: Comparison of Isoflavone Yields from Different Extraction Methods
| Extraction Method | Sample Code | Daidzein Yield (µg/g) | Genistein Yield (µg/g) |
| Ultrasound-Assisted (50% Ethanol, 10 min) | UTE510 | 393.23 ± 19.66 | 171.57 ± 8.58 |
| Ultrasound-Assisted (50% Ethanol, 30 min) | UTE530 | 415.07 ± 20.75 | 150.57 ± 7.53 |
| Heat-Reflux (50% Ethanol) | HNE5 | 432.30 ± 21.61 | 154.50 ± 7.72 |
Data adapted from a study on isoflavone extraction from Trifolium pratensis L.[4][5][6]
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Potential Signaling Pathways Modulated by this compound.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. sciforum.net [sciforum.net]
- 3. masi.eu [masi.eu]
- 4. mdpi.com [mdpi.com]
- 5. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L. | Semantic Scholar [semanticscholar.org]
- 7. The Effect of Traditional and Cyclodextrin-Assisted Extraction Methods on Trifolium pratense L. (Red Clover) Extracts Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is it Acceptable to Mix Extract-Batches in order to Improve Batch-to-Batch Consistency? - ECA Academy [gmp-compliance.org]
Validation & Comparative
Validating the Anti-inflammatory Effects of Pratensein: A Review of Available Evidence
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Pratensein, an isoflavone found in red clover (Trifolium pratense), has been associated with the anti-inflammatory properties of its plant source. However, a comprehensive review of the scientific literature reveals a significant gap in the direct experimental validation of isolated this compound's anti-inflammatory effects.
While numerous studies have demonstrated the anti-inflammatory potential of Trifolium pratense extracts, there is a conspicuous absence of research focusing specifically on this compound as a singular molecular entity. The available data predominantly pertains to the effects of the whole plant extract or its fractions, making it challenging to isolate and quantify the specific contribution of this compound to the observed anti-inflammatory activity.
This guide provides a summary of the existing research on Trifolium pratense extracts and their relevance to the potential anti-inflammatory role of this compound. It also highlights the current limitations in the available data for a direct comparison of this compound with other anti-inflammatory agents.
Anti-inflammatory Activity of Trifolium pratense Extracts
Trifolium pratense (red clover) extracts have been investigated for their anti-inflammatory properties in both in vitro and in vivo models. These studies suggest that the extract can modulate key inflammatory pathways and reduce inflammatory responses.
In Vitro Studies
In vitro experiments using cell lines such as RAW 264.7 macrophages have shown that red clover extracts can inhibit the production of pro-inflammatory mediators.[1][2] The mechanism of action is believed to involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] These pathways are crucial in the inflammatory response, and their inhibition leads to a downstream reduction in the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][4]
In Vivo Studies
Animal models, particularly the carrageenan-induced paw edema model in rats, have been used to evaluate the in vivo anti-inflammatory effects of red clover extracts.[1] Oral administration of the extract has been shown to reduce paw swelling, a classic sign of inflammation.[1]
Signaling Pathways Implicated in the Anti-inflammatory Effects of Trifolium pratense
The primary signaling pathways identified in the anti-inflammatory action of red clover extracts are the NF-κB and MAPK pathways.
dot
References
Pratensein: A Comparative Analysis of its Efficacy Against Other Isoflavones
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the isoflavone pratensein reveals a distinct profile of biological activity when compared to other well-known isoflavones such as genistein and daidzein. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data on the antioxidant, anti-inflammatory, and anticancer efficacy of this compound, offering a valuable resource for future research and therapeutic development.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values, to provide a comparative overview of the efficacy of this compound and other major isoflavones.
Table 1: Comparative Antioxidant Activity of Isoflavones (DPPH Radical Scavenging Assay)
| Isoflavone | Test System | IC50 (µM) | Source |
| This compound | Data Not Available | - | - |
| Genistein | DPPH Assay | ~20-50 | [1] |
| Daidzein | DPPH Assay | >100 | [1] |
| Formononetin | Data Not Available | - | - |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Comparative Anti-inflammatory Activity of Isoflavones (Nitric Oxide Inhibition in RAW 264.7 Cells)
| Isoflavone | Test System | IC50 (µM) | Source |
| This compound | Data Not Available | - | - |
| Genistein | LPS-stimulated RAW 264.7 cells | ~10-20 | [2] |
| Daidzein | LPS-stimulated RAW 264.7 cells | ~20-40 | [2] |
| Formononetin | Data Not Available | - | - |
Note: Lower IC50 values indicate higher anti-inflammatory activity.
Table 3: Comparative Anticancer Activity of this compound and its Glycoside
| Compound | Cell Line | CC50 (µg/mL) |
| This compound | MCF-7 (Breast Cancer) | 25 |
| MDA-MB-231 (Breast Cancer) | 30 | |
| This compound Glycoside | MCF-7 (Breast Cancer) | 15 |
| MDA-MB-231 (Breast Cancer) | 20 |
Note: Lower CC50 values indicate higher cytotoxic activity against cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
-
Preparation of Reagents:
-
A stock solution of DPPH is prepared in methanol.
-
Test compounds (isoflavones) are dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.
-
-
Assay Procedure:
-
In a 96-well microplate, a small volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (isoflavones) for a specific duration (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
-
Measurement of Nitric Oxide:
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.[3]
-
Signaling Pathways and Mechanisms of Action
This compound, along with other isoflavones, exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Isoflavones such as genistein and daidzein have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby suppressing the inflammatory response.[2]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the production of protective enzymes like HO-1 (Heme oxygenase-1) and NQO1 (NAD(P)H quinone dehydrogenase 1). Some isoflavones are known to activate this pathway, thereby enhancing the cell's ability to combat oxidative stress.
Discussion and Future Directions
The available data indicates that this compound and its glycoside exhibit noteworthy anticancer activity, particularly against breast cancer cell lines. However, a significant gap exists in the literature regarding the direct comparative antioxidant and anti-inflammatory efficacy of pure this compound against other isoflavones. While genistein and daidzein are more extensively studied, the unique structural features of this compound may confer distinct biological activities that warrant further investigation.
Future research should focus on conducting head-to-head comparative studies of this compound with other isoflavones in standardized antioxidant and anti-inflammatory assays to establish a clear efficacy profile. Elucidating the precise molecular targets and mechanisms of action of this compound within the NF-κB and Nrf2 pathways, as well as other relevant cellular signaling cascades, will be crucial for understanding its therapeutic potential. Such studies will provide the necessary foundation for the rational design of novel therapeutics based on the this compound scaffold for a range of inflammatory and proliferative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pratensein Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Pratensein: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate quantification method is critical for accurate and reliable results in research, quality control, and clinical studies. This document outlines the performance characteristics, experimental protocols, and underlying principles of each method to aid in making an informed decision.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the key performance indicators for HPLC-UV and LC-MS/MS methods for the quantification of isoflavones, including this compound. These values are compiled from various studies and represent typical performance characteristics. A dedicated, validated UV-Vis spectrophotometry method for this compound is less common in literature; therefore, its performance characteristics are presented as estimations based on methods for similar flavonoid compounds.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Precision (%RSD) | < 5% | < 15% | < 5% |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each quantification technique are provided below. These protocols are generalized from published research and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of this compound in plant extracts and pharmaceutical formulations.
1. Sample Preparation:
-
Extraction: Accurately weigh the sample (e.g., dried plant material, extract). Extract with a suitable solvent, such as methanol or ethanol, often with sonication or reflux to enhance extraction efficiency.
-
Hydrolysis (Optional): To quantify total this compound (aglycone), perform acid or enzymatic hydrolysis to convert glycosides to their aglycone form.
-
Purification: Filter the extract through a 0.45 µm syringe filter before injection. Solid-phase extraction (SPE) may be employed for cleaner samples.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound (approximately 260 nm).
3. Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify this compound in the samples by comparing the peak area with the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.
1. Sample Preparation:
-
Sample preparation is similar to that for HPLC, but may require more rigorous cleanup to minimize matrix effects.
-
An internal standard is often added to the sample and calibration standards to improve accuracy and precision.
2. LC Conditions:
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., < 3 µm).
-
Mobile Phase: Similar to HPLC, using a gradient of acetonitrile and water with a volatile modifier like formic acid.
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.6 mL/min.
3. MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Ion Transitions: Specific m/z transitions for this compound need to be determined by direct infusion of a standard solution.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
UV-Visible Spectrophotometry
This method is simpler and more cost-effective but is less specific and sensitive compared to chromatographic methods. It is suitable for the quantification of this compound in relatively simple mixtures or as a preliminary screening tool.
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Extract the sample as described for HPLC and dilute to a concentration within the linear range of the assay.
2. Measurement:
-
Determine the λmax of this compound by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm).
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the λmax.
3. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound using the three described analytical methods.
Signaling Pathway
This diagram illustrates the proposed signaling pathway for the upregulation of Scavenger Receptor Class B Type I (SR-BI) by this compound, which contributes to its anti-atherosclerotic effects.
Conclusion
The choice of a quantification method for this compound depends on the specific requirements of the study.
-
HPLC-UV is a robust and reliable method suitable for routine quality control and quantification in samples with relatively high concentrations of this compound.
-
LC-MS/MS is the method of choice for complex biological matrices, trace-level quantification, and when high specificity is required, such as in pharmacokinetic studies.
-
UV-Vis Spectrophotometry offers a simple, rapid, and low-cost alternative for preliminary screening or for the analysis of simple, high-concentration samples.
Proper method validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data, regardless of the chosen technique.
Pratensein vs. Synthetic Analogues: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, the quest for effective and targeted cancer therapies is a continuous journey. Natural compounds, such as the isoflavone Pratensein (commonly studied as its close relative, Formononetin), have shown considerable promise in preclinical cancer research. However, the development of synthetic analogues aims to enhance their therapeutic properties, including potency, solubility, and target specificity. This guide provides a comprehensive comparison of this compound (Formononetin) and its synthetic analogues, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development strategies.
Performance Comparison: this compound (Formononetin) vs. Synthetic Analogues
This compound, and more extensively its well-researched counterpart Formononetin, exhibits a range of anti-cancer activities by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][2] Synthetic modifications of the Formononetin scaffold have led to the development of analogues with potentially improved efficacy and targeted action.
The primary strategy in synthesizing these analogues often involves modifications at the 7-hydroxyl group of the Formononetin molecule.[3] These modifications aim to improve properties like water solubility and mitochondrial targeting, which can be limitations for the natural compound.[3][4]
Quantitative Analysis of Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Formononetin and several of its synthetic analogues against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Formononetin | A549 (Lung Cancer) | 83.02 ± 6.25 | [3] |
| HCT-116 (Colorectal Cancer) | - | [1] | |
| PC3 (Prostate Cancer) | - | [1] | |
| MDA-MB-231 (Breast Cancer) | - | [1] | |
| HepG2 (Liver Cancer) | 10.397 µg/mL | [4][5] | |
| MOLT-4 (Leukemia) | 155.8 | [6] | |
| MOLT-17 (Leukemia) | 183.2 | [6] | |
| Formononetin Nitrogen Mustard Derivative | HCT-116 (Colorectal Cancer) | 3.8 | [1] |
| Formononetin-dithiocarbamate hybrid | PC3 (Prostate Cancer) | 1.97 | [1] |
| Triphenylphosphine-containing derivative (2c) | A549 (Lung Cancer) | 12.19 ± 1.52 | [3][4] |
| HGC-27 (Gastric Cancer) | 18.62 ± 1.60 | [3] | |
| Triazole-containing derivative (7a) | A549 (Lung Cancer) | 0.87 | [7] |
| 4-Morpholinecarbonyl chloride conjugated FMN (FMN-4Morpho) | A549 (Lung Cancer) | Significantly enhanced cytotoxicity | [8][9] |
| B16F10 (Melanoma) | Significantly enhanced cytotoxicity | [8][9] | |
| 4T1 (Breast Cancer) | Significantly enhanced cytotoxicity | [8][9] |
Key Observations:
-
Several synthetic analogues demonstrate significantly lower IC50 values compared to the parent compound, Formononetin, indicating enhanced cytotoxic activity against cancer cells. For example, the triazole-containing derivative 7a is approximately 40-fold more potent than Formononetin in A549 lung cancer cells.[7]
-
The Formononetin-dithiocarbamate hybrid and the nitrogen mustard derivative also show potent activity in prostate and colorectal cancer cell lines, respectively.[1]
-
Triphenylphosphine-containing derivatives have been designed to target mitochondria, potentially enhancing their anti-cancer effect.[3][4]
-
It is important to note that the direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Signaling Pathways and Mechanisms of Action
Both this compound (Formononetin) and its synthetic analogues exert their anti-cancer effects by modulating a complex network of signaling pathways crucial for cancer cell survival and proliferation.
This compound (Formononetin)
Formononetin has been shown to induce apoptosis and cell cycle arrest by targeting several key pathways:
-
PI3K/Akt Signaling Pathway: Formononetin can inhibit the PI3K/Akt pathway, a central regulator of cell growth and survival.[2][10] This inhibition leads to downstream effects such as the modulation of Bcl-2 family proteins, promoting apoptosis.[2]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical target. Formononetin can modulate the MAPK pathway, which is involved in cell proliferation and differentiation.[1]
-
STAT3 Signaling Pathway: Formononetin has been observed to block the STAT3 signaling pathway, which plays a role in tumor progression and metastasis.[2]
Signaling pathways modulated by this compound (Formononetin).
Synthetic Analogues
Synthetic analogues often exhibit enhanced or more specific targeting of these pathways. For instance:
-
Formononetin-dithiocarbamate hybrid: This analogue has been shown to induce apoptosis by modulating the MAPK and Wnt signaling pathways in prostate cancer cells.[1]
-
Triazole-containing derivative (7a): This potent analogue upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2 to induce apoptosis in lung cancer cells.[7]
-
Formononetin derivatives targeting EGFR: Some derivatives have been designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer, by down-regulating multiple downstream signaling pathways like EGFR/PI3K/Akt and EGFR/ERK.[1]
Targeted signaling pathways of synthetic analogues.
Experimental Protocols
The following provides a generalized methodology for a key experiment cited in the evaluation of this compound and its analogues.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or its synthetic analogues). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Workflow of the MTT assay for cell viability.
Conclusion
This compound (Formononetin) has demonstrated significant anti-cancer potential through the modulation of multiple signaling pathways. The development of synthetic analogues has shown considerable success in enhancing the potency and specificity of this natural product. The data presented in this guide highlights the promising therapeutic avenues for both the natural compound and its derivatives. Further research focusing on in vivo efficacy, pharmacokinetic profiles, and safety of the most potent synthetic analogues is warranted to translate these preclinical findings into clinical applications. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing cancer therapy.
References
- 1. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular docking studies of formononetin derivatives as potent Bax agonists for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Pratensein: A Comparative Analysis of its Phytoestrogenic Effects
A detailed guide for researchers and drug development professionals on the biological activities of pratensein in comparison to other prominent phytoestrogens: genistein, daidzein, and coumestrol.
Introduction
Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have garnered significant attention for their potential roles in human health and disease. Among these, isoflavones such as this compound, genistein, and daidzein, and the coumestan, coumestrol, are extensively studied for their estrogenic and other biological activities. This compound, a key isoflavone found in red clover (Trifolium pratense), is of particular interest. This guide provides a comprehensive comparison of the biological effects of this compound with those of genistein, daidzein, and coumestrol, supported by available experimental data. The information is presented to aid researchers and professionals in drug development in understanding the relative potency and mechanisms of action of these compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for this compound and its counterparts across key biological activities. It is important to note that direct comparative studies for this compound are limited, and some data is inferred from studies on red clover extracts.
Table 1: Estrogen Receptor Binding Affinity
Phytoestrogens exert their estrogenic effects primarily by binding to estrogen receptors alpha (ERα) and beta (ERβ). Their relative binding affinity (RBA) for these receptors is a crucial determinant of their biological activity.
| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | ERβ/ERα Selectivity Ratio | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Genistein | 0.021 | 6.8 | ~324 | [1] |
| Daidzein | 0.013 | 0.74 | ~57 | [1] |
| Coumestrol | 7 | 35 | 5 | [2] |
| 17β-Estradiol | 100 | 100 | 1 | [1] |
RBA is expressed as a percentage of the binding affinity of 17β-estradiol.
Table 2: Effects on Cancer Cell Proliferation
The antiproliferative activity of phytoestrogens is a key area of research, particularly in the context of hormone-dependent cancers. The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | CC50/IC50 (µg/mL) | Experimental Assay | Reference |
| This compound | MCF-7 (ER+) | 155 | Not Specified | [3] |
| MDA-MB-231 (ER-) | 125 | Not Specified | [3] | |
| This compound Glycoside | MCF-7 (ER+) | 8.5 | Not Specified | [3] |
| MDA-MB-231 (ER-) | 23 | Not Specified | [3] | |
| Genistein | MCF-7 (ER+) | ~5-10 | MTT Assay | [4] |
| MDA-MB-231 (ER-) | ~15-25 | MTT Assay | [5] | |
| Daidzein | HT-29 (Colon) | 50-100 µM | Not Specified | [6] |
| Coumestrol | MCF-7 (ER+) | Significantly reduced viability at 10⁻⁵-10⁻⁷ M | Not Specified | [7] |
Table 3: Anti-inflammatory Effects
Phytoestrogens can modulate inflammatory responses, often by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
| Compound | Assay | IC50 | Key Pathway Targeted | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Genistein | Inhibition of IκBα phosphorylation | ~25 µM | NF-κB | [8] |
| Inhibition of NO production (LPS-stimulated macrophages) | Varies by study | NF-κB, STAT-1 | [2] | |
| Daidzein | Inhibition of NO production (LPS-stimulated macrophages) | Varies by study | NF-κB | [2] |
| 8-Hydroxydaidzein | Inhibition of NO production (LPS-stimulated macrophages) | IC50 for ABTS radical scavenging: 2.19 µM | NF-κB, AP-1 | [9] |
| Coumestrol | Data not available | Data not available | Data not available |
Table 4: Antioxidant Activity
The antioxidant capacity of phytoestrogens contributes to their protective effects against oxidative stress-related diseases. This is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.
| Compound | Antioxidant Assay | IC50 / Activity | Reference |
| This compound | Data not available | Data not available | |
| Genistein | DPPH radical scavenging | ES50: 0.13 mg/mL | [8] |
| Daidzein | DPPH radical scavenging | Weaker than genistein | [5] |
| 8-Hydroxydaidzein | DPPH radical scavenging | IC50: 58.93 µM | [9] |
| Coumestrol | Data not available | Data not available | |
| Trifolium pratense extract (water) | DPPH radical scavenging | IC50: 17.47 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the key assays mentioned.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for estrogen receptors compared to a radiolabeled estradiol.
Protocol Outline:
-
Preparation of ER Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used as the source of estrogen receptors.
-
Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, genistein).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol using methods like hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[9][11]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the phytoestrogens for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
NF-κB Inhibition Assay
This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Protocol Outline:
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other suitable cell lines are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Treatment: Cells are pre-treated with different concentrations of the phytoestrogen before or during LPS stimulation.
-
Measurement of NF-κB Activity: NF-κB activation can be assessed by several methods:
-
Western Blot: Measuring the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.
-
Reporter Gene Assay: Using cells transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
-
ELISA-based Assays: Quantifying the amount of activated NF-κB in nuclear extracts.
-
-
Data Analysis: The level of NF-κB inhibition is quantified relative to the stimulated, untreated control. The IC50 value can be calculated from the dose-response curve.[12][13]
Antioxidant Capacity (DPPH) Assay
The DPPH assay is a common and simple method to evaluate the free radical scavenging activity of a compound.
Protocol Outline:
-
Preparation of DPPH Solution: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in a suitable solvent (e.g., methanol or ethanol) to a specific concentration.
-
Reaction Mixture: The phytoestrogen solution at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a certain period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the comparison of phytoestrogens.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective chemopreventive activity of genistein against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
- 9. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Profile of Trifolium pratense L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pratensein: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Pratensein, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental protection.
This compound, an O-methylated isoflavone, requires careful management in a laboratory setting due to its potential hazards. Adherence to proper disposal procedures is paramount to mitigate risks and comply with regulations. This document outlines the necessary steps for the safe handling, storage, and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Safety and Handling
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1]. When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work with this compound powder or solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[1].
Storage: this compound powder should be stored at -20°C, while solutions in solvent should be kept at -80°C in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
Waste Disposal Procedures
The primary directive for this compound disposal is to avoid release to the environment and to dispose of contents and containers at an approved waste disposal plant [1]. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step 1: Waste Segregation and Collection
All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be collected as hazardous waste.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this compound waste with other incompatible chemical waste streams. This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.
Step 2: Waste Container Labeling
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
If in a solution, list all constituents, including solvents and their approximate concentrations.
-
The date when the first waste was added to the container.
-
The specific hazards associated with the waste (e.g., "Harmful," "Toxic to Aquatic Life").
Step 3: In-Lab Neutralization of Small Quantities (Institutional Approval Required)
For small quantities of this compound solutions, chemical deactivation may be a possibility prior to collection by a hazardous waste management service. Isoflavones, the chemical class of this compound, have been shown to be unstable in alkaline media. The following procedure is a suggested method for degradation and must be validated and approved by your institution's Environmental Health and Safety (EHS) department before implementation.
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Objective: To degrade this compound in a liquid waste stream through alkaline hydrolysis.
-
Materials:
-
This compound-containing aqueous waste solution.
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or as determined by validation).
-
pH indicator strips or a calibrated pH meter.
-
Appropriate personal protective equipment (safety goggles, chemical-resistant gloves, lab coat).
-
Stir plate and stir bar.
-
Chemical fume hood.
-
-
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Place the container with the this compound waste solution on a stir plate and add a stir bar.
-
Slowly add the sodium hydroxide solution to the waste while stirring.
-
Monitor the pH of the solution. Continue adding the base until the pH is ≥ 12.
-
Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation.
-
After the reaction period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).
-
The neutralized solution should still be collected as hazardous waste, but it will be in a less hazardous state. Clearly label the container with all final constituents.
-
-
Validation: The effectiveness of this degradation procedure should be validated by an appropriate analytical method (e.g., HPLC) to confirm the absence of this compound before the procedure is adopted as a standard operating procedure (SOP).
Step 4: Final Disposal
All this compound waste, whether treated or not, must be disposed of through your institution's hazardous waste management program. Contact your EHS department to arrange for the pickup of the properly labeled waste containers.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 2284-31-3 | [1] |
| Molecular Formula | C16H12O6 | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pratensein
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pratensein, a naturally occurring O-methylated isoflavone.[1] Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is necessary to protect both laboratory personnel and the environment.
Hazard Classification:
-
Acute Oral Toxicity: Category 4[2]
-
Acute Aquatic Toxicity: Category 1[2]
-
Chronic Aquatic Toxicity: Category 1[2]
Precautionary Statements:
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Avoid release to the environment.[2]
-
If swallowed, call a poison center or doctor.[2]
-
Collect spillage.[2]
-
Dispose of contents/container to an approved waste disposal plant.[2]
| Property | Value |
| Chemical Formula | C16H12O6 |
| Molecular Weight | 300.26 g/mol [1] |
| CAS Number | 2284-31-3[2] |
| Appearance | No data available |
| Storage Temperature | Powder: -20°C; In solvent: -80°C[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to minimize exposure through inhalation, ingestion, and skin or eye contact.
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes or airborne particles.[2]
-
Hand Protection: Wear protective gloves. The specific glove material should be selected based on the solvent used and the duration of handling.
-
Body Protection: A lab coat or impervious clothing is necessary to protect the skin.[2]
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form, to avoid inhalation of dust.[2]
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
Step-by-Step Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[2][3]
-
Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[2][3]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[3]
-
Ingestion: Wash out mouth with water. Remove dentures if any. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[3]
Accidental Release Measures:
In the event of a spill, use personal protective equipment.[2] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2] Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2] Absorb the spillage with inert material (e.g., diatomite, universal binders) and dispose of the contaminated material in accordance with local regulations.[2]
Disposal Plan
All waste materials, including empty containers and contaminated absorbents, must be disposed of as hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to be released into the environment.[2]
Disclaimer: This information is intended for guidance only and is not a substitute for a comprehensive risk assessment. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) office for detailed procedures.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
